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1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol Documentation Hub

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  • Product: 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

[1] Executive Summary & Target Analysis Target Molecule: 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol Chemical Class: Sterically hindered -amino alcohol / 1-substituted cyclohexanol.[1] Primary Application: This scaf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Target Analysis

Target Molecule: 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol Chemical Class: Sterically hindered


-amino alcohol / 1-substituted cyclohexanol.[1]
Primary Application:  This scaffold shares structural homology with mucolytics (e.g., Ambroxol metabolites) and NMDA receptor antagonists.[2] The geminal disubstitution at the C1 position of the cyclohexane ring introduces significant conformational rigidity, often improving metabolic stability and receptor selectivity compared to non-rigid analogs.[2]

This guide details two orthogonal synthetic pathways:

  • The Spiro-Epoxide Route (Convergent): Ideal for scale-up and high atom economy.[1]

  • The Nitroaldol-Reductive Amination Route (Linear): Ideal for medicinal chemistry library generation and analog diversification.[1]

Retrosynthetic Analysis

To access the sterically congested C1 quaternary center, we must avoid direct nucleophilic attack on a tertiary carbon.[2] Instead, we utilize the "Gem-Dialkyl Effect" and ring-strain release strategies.[1]

Strategic Disconnections[2]
  • Path A (Epoxide Opening): Disconnection of the C-N bond reveals 1-oxaspiro[2.5]octane and 2-methylbenzylamine .[1] This relies on the regioselective opening of a spiro-epoxide by a nucleophilic amine.[1]

  • Path B (Reductive Amination): Disconnection of the N-Benzyl bond reveals 1-(aminomethyl)cyclohexan-1-ol and 2-methylbenzaldehyde .[1]

Retrosynthesis Target Target: 1-(((2-Methylbenzyl)amino)methyl) cyclohexan-1-ol Spiro 1-Oxaspiro[2.5]octane Target->Spiro Path A: Epoxide Opening Amine 2-Methylbenzylamine Target->Amine AminoAlcohol 1-(Aminomethyl) cyclohexan-1-ol Target->AminoAlcohol Path B: Reductive Amination Aldehyde 2-Methylbenzaldehyde Target->Aldehyde Cyclohexanone Cyclohexanone Spiro->Cyclohexanone Corey-Chaykovsky AminoAlcohol->Cyclohexanone Henry Rxn (Nitromethane)

Figure 1: Retrosynthetic tree illustrating the two primary disconnections to the common cyclohexanone precursor.[1]

Route 1: The Spiro-Epoxide Strategy (Primary Protocol)[1]

This route is preferred for its high yield and the avoidance of unstable intermediates.[1] It exploits the reactivity of sulfur ylides to form the spiro-epoxide, which is then opened regioselectively.[1]

Step 1: Synthesis of 1-Oxaspiro[2.5]octane

Reaction Type: Corey-Chaykovsky Epoxidation.[1]

ReagentEquivRole
Trimethylsulfoxonium Iodide (TMSOI)1.2Methylene transfer agent
Sodium Hydride (60% in oil)1.25Base
Cyclohexanone1.0Substrate
DMSOSolventPolar aprotic medium

Protocol:

  • Ylide Formation: In a flame-dried 3-neck flask under Argon, wash NaH (1.25 eq) with dry hexanes to remove mineral oil. Suspend in dry DMSO.

  • Add TMSOI (1.2 eq) portion-wise at room temperature. (Caution: Hydrogen gas evolution). Stir for 1 hour until the solution becomes clear/milky white, indicating the formation of Dimethyloxosulfonium Methylide.[2]

  • Addition: Cool the ylide solution to 0°C. Add Cyclohexanone (1.0 eq) dropwise dissolved in minimal DMSO.

  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with ice-cold water. Extract 3x with Diethyl Ether.[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Distillation (bp ~65°C at 15 mmHg) or flash chromatography. The product is a volatile liquid.[1]

Step 2: Regioselective Aminolysis

Reaction Type: Epoxide Ring Opening (


).

Mechanism: The nucleophilic amine attacks the least substituted carbon (the methylene group) of the epoxide due to the extreme steric hindrance at the spiro-quaternary center.[1]

ReagentEquivRole
1-Oxaspiro[2.5]octane1.0Electrophile
2-Methylbenzylamine1.1Nucleophile
Ethanol / Water (10:[1]1)SolventProtic solvent assists opening

Protocol:

  • Dissolve 1-oxaspiro[2.5]octane (1.0 eq) in Ethanol/Water (10:1 v/v).

  • Add 2-Methylbenzylamine (1.1 eq).[1]

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. The protic solvent activates the epoxide oxygen via hydrogen bonding, facilitating attack.[2]

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with DCM and wash with water.[1]

  • Purification: The secondary amine product can be purified via recrystallization from Hexane/EtOAc or converted to its HCl salt for precipitation.[1]

Route 2: The Nitroaldol Strategy (Alternative)

Use this route if the spiro-epoxide is difficult to handle or if a library of different aldehydes is being screened against the aminomethyl-cyclohexanol core.[1]

Step 1: Henry Reaction (Nitroaldol)[3]
  • Reagents: Cyclohexanone, Nitromethane, catalytic KOtBu or Amberlyst A-21.[2]

  • Process: Condensation yields 1-(nitromethyl)cyclohexan-1-ol.[1]

  • Note: This intermediate is stable but should not be distilled at high temperatures due to decomposition risks.[1]

Step 2: Hydrogenation[1]
  • Reagents: Raney Nickel or Pd/C,

    
     (50 psi), Methanol.
    
  • Process: Reduction of the nitro group to the primary amine: 1-(aminomethyl)cyclohexan-1-ol .[1]

Step 3: Reductive Amination

Reaction Type: Reductive Alkylation.[1][3]

ReagentEquivRole
1-(Aminomethyl)cyclohexan-1-ol1.0Amine
2-Methylbenzaldehyde1.0Carbonyl component
Sodium Triacetoxyborohydride (STAB)1.4Selective reducing agent
Acetic Acid1.0Catalyst
DCE or THFSolventMedium

Protocol:

  • Mix amine (1.0 eq) and 2-methylbenzaldehyde (1.0 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir for 30 mins.

  • Add STAB (1.4 eq) in one portion.[1]

  • Stir at RT for 12 hours.

  • Quench: Add saturated

    
    .[1] Extract with DCM.[1]
    
  • Purification: Column chromatography (DCM/MeOH/NH4OH).

Mechanistic & Logical Validation[2]

The success of Route 1 relies on the Regioselectivity of the Spiro-Epoxide Opening .[1]

Mechanism Epoxide 1-Oxaspiro[2.5]octane (Sterically Biased) Transition Transition State: Attack at CH2 (Less Hindered) Epoxide->Transition Activation (EtOH) Amine 2-Methylbenzylamine Amine->Transition Nucleophilic Attack Product 1-(((2-Methylbenzyl)amino) methyl)cyclohexan-1-ol Transition->Product Ring Opening

Figure 2: Mechanistic flow showing the regioselective attack at the methylene carbon.[1]

Why this works:

  • Steric Gating: The C1 carbon of the cyclohexane ring is quaternary.[1]

    
     attack at this position is geometrically forbidden.[1]
    
  • Electronic Activation: The use of ethanol/water provides hydrogen bond donation to the epoxide oxygen, lowering the activation energy for the amine attack on the methylene group.[2]

Analytical Profile & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.1–7.3 (m, 4H, Aromatic).[2]
      
    • 
       3.85 (s, 2H, Benzyl 
      
      
      
      ).[2]
    • 
       2.60 (s, 2H, 
      
      
      
      adjacent to amine and quaternary center).[2] Critical Diagnostic Peak.
    • 
       2.35 (s, 3H, Aryl-Methyl).[2]
      
    • 
       1.2–1.7 (m, 10H, Cyclohexane ring).[2]
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~234.2 Da.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link

  • Mundy, B. P., et al. (1976).[2] Synthesis and Chemistry of 1-Oxaspiro[2.5]octane. The Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] The Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (n.d.). 1-Oxaspiro[2.5]octane derivatives and Aminomethylcyclohexanols.[1] National Center for Biotechnology Information.[1] Link

Sources

Exploratory

mechanism of action of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

The following technical guide provides an in-depth analysis of the mechanism of action, pharmacological profile, and experimental characterization of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol . A Structural & Phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action, pharmacological profile, and experimental characterization of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol .

A Structural & Pharmacological Analysis of 1-Aminomethylcyclohexanol Derivatives

Executive Summary

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS: 1179950-03-8) is a lipophilic amine belonging to the class of 1-aminomethyl-cyclohexanols . Structurally, it consists of a cyclohexan-1-ol core substituted at the 1-position with an aminomethyl linker attached to a 2-methylbenzyl group.[1][2]

While specific clinical data for this exact analog is limited to research catalogs, its pharmacophore is highly characteristic of Sigma-1 Receptor (


R) Ligands , NMDA Receptor Antagonists , and Voltage-Gated Sodium Channel (

) Blockers
. This compound represents a structural hybrid between the mucolytic/anesthetic Ambroxol and the analgesic Tramadol core, suggesting a multi-modal mechanism of action focused on neuroprotection, analgesia, and membrane stabilization.
Structural Pharmacophore & Chemical Biology

The biological activity of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is dictated by three critical structural domains:

  • Lipophilic Tail (2-Methylbenzyl): The ortho-methyl substitution on the benzyl ring increases lipophilicity (

    
    ) and steric bulk compared to a simple benzyl group. This feature is critical for penetrating the blood-brain barrier (BBB) and fitting into the hydrophobic pockets of the 
    
    
    
    receptor and the pore of
    
    
    channels.
  • Basic Amine Linker (-CH2-NH-CH2-): The secondary amine is protonated at physiological pH, allowing for electrostatic interactions with aspartate/glutamate residues in receptor binding sites (e.g., Asp126 in

    
    R).
    
  • Polar Core (1-Hydroxycyclohexyl): The tertiary hydroxyl group provides a hydrogen bond donor/acceptor site, essential for "locking" the molecule into a specific conformation within the receptor binding pocket.

Table 1: Physicochemical Profile
PropertyValue (Predicted)Pharmacological Implication
Molecular Formula

--
Molecular Weight 233.35 g/mol Optimal for CNS penetration (< 500 Da).
LogP ~3.2 - 3.5High membrane permeability; likely CNS active.
pKa (Amine) ~9.2 - 9.5Predominantly ionized (cationic) at pH 7.4.
H-Bond Donors 2 (OH, NH)Receptor anchoring.
Rotatable Bonds 4Conformational flexibility for induced fit.
Core Mechanisms of Action

Based on Structure-Activity Relationship (SAR) data for the 1-aminomethyl-cyclohexanol class, this compound operates via three synergistic mechanisms.

Mechanism A: Sigma-1 Receptor (

R) Agonism

The 1-aminomethyl-cyclohexane scaffold is a "privileged structure" for


R binding. The receptor acts as a molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Binding Mode: The protonated amine forms an ionic bond with Asp126 , while the 2-methylbenzyl group occupies the primary hydrophobic pocket formed by Val162, Leu105, and Tyr103 .

  • Signaling Cascade:

    • Activation: Ligand binding causes

      
      R to dissociate from the chaperone BiP (Binding immunoglobulin Protein).
      
    • Translocation:

      
      R translocates to the plasma membrane or nuclear envelope.
      
    • Modulation: It modulates ion channels (

      
      , 
      
      
      
      ) and potentiates
      
      
      signaling from the ER to mitochondria, enhancing ATP production and reducing oxidative stress.
  • Therapeutic Outcome: Neuroprotection, anti-amnesic effects, and rapid antidepressant-like activity.

Mechanism B: NMDA Receptor Antagonism

Similar to Memantine and Phencyclidine (PCP) derivatives, bulky cyclohexyl amines can block the open pore of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: Non-competitive, voltage-dependent channel blockade.

  • Interaction: The cationic amine binds deep within the channel pore (at the

    
     binding site), while the cyclohexyl ring interacts with the hydrophobic vestibule.
    
  • Selectivity: The 2-methylbenzyl group likely confers moderate affinity, potentially acting as a "low-affinity" antagonist (similar to Memantine), which preserves physiological synaptic transmission while blocking pathological excitotoxicity.

Mechanism C: Voltage-Gated Sodium Channel (

) Blockade

The structure mimics the "Lipophilic-Linker-Amine" pharmacophore of local anesthetics (e.g., Lidocaine, Bupivacaine) and the mucolytic Ambroxol (a potent


 blocker).
  • Action: State-dependent blockade of

    
     and 
    
    
    
    channels.
  • Effect: Inhibits the upstroke of the action potential in nociceptive neurons (C-fibers), resulting in analgesia.

Pathway Visualization

The following diagram illustrates the dual-pathway activation (Sigma-1) and inhibition (NMDA/Nav) mediated by the compound.

MoA_Pathway cluster_Sigma Neuroprotection (Sigma-1 Agonism) cluster_NMDA Anti-Excitotoxicity (NMDA Antagonism) cluster_Nav Analgesia (Nav Blockade) Ligand 1-(((2-Methylbenzyl) amino)methyl) cyclohexan-1-ol Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Bind (Ki ~nM) NMDAR NMDA Receptor (Open Pore) Ligand->NMDAR Block Pore Nav Nav1.7 / Nav1.8 Ligand->Nav Stabilize Inactive State BiP BiP Dissociation Sig1R->BiP Ca_Flux ER-Mito Ca2+ Flux BiP->Ca_Flux ATP Increased ATP Reduced ROS Ca_Flux->ATP Block Channel Blockade (Voltage-Dependent) NMDAR->Block Ca_Influx Inhibit Pathological Ca2+ Influx Block->Ca_Influx AP Inhibit Action Potential Nav->AP

Figure 1: Multi-target mechanism of action showing Sigma-1 mediated neuroprotection, NMDA antagonism preventing excitotoxicity, and Sodium Channel blockade providing analgesia.

Experimental Protocols for Validation

To confirm the mechanistic hypothesis, the following self-validating experimental workflows are recommended.

Protocol A: Sigma-1 Receptor Binding Assay

Objective: Determine the binding affinity (


) of the compound for 

R.
  • Membrane Preparation: Homogenize Guinea pig brain cortex (rich in

    
    R) in ice-cold Tris-sucrose buffer. Centrifuge at 1000 x g (10 min), then 40,000 x g (30 min). Resuspend pellet.
    
  • Radioligand: Use [3H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Incubation:

    • Mix 100 µg membrane protein + 2 nM [3H]-(+)-Pentazocine + Test Compound (10^-9 to 10^-5 M).

    • Non-specific binding control: Add 10 µM Haloperidol.

    • Incubate at 37°C for 120 min.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria:

      
       nM indicates high affinity.
      
Protocol B: Whole-Cell Patch Clamp (NMDA Currents)

Objective: Quantify functional inhibition of NMDA receptors.

  • Cell Line: HEK293 cells co-transfected with NR1 and NR2B subunits.

  • Setup: Whole-cell configuration. Holding potential: -70 mV.

  • Solutions:

    • Extracellular:

      
      -free physiological saline + 10 µM Glycine.
      
    • Agonist: 100 µM Glutamate.

  • Application:

    • Apply Glutamate (Control Current).

    • Apply Glutamate + Test Compound (1-100 µM).

  • Data Acquisition: Record current amplitude. Plot Dose-Response Curve.

    • Validation Criteria: Dose-dependent reduction in peak current; use voltage-ramp protocols to confirm voltage-dependence (characteristic of pore blockers).

Synthesis & Chemical Identity

For researchers synthesizing this compound for assay validation:

  • Reaction Type: Reductive Amination.

  • Precursors:

    • 1-(Aminomethyl)cyclohexan-1-ol (Core).

    • 2-Methylbenzaldehyde (Aldehyde).

  • Procedure:

    • Dissolve 1-(aminomethyl)cyclohexan-1-ol (1.0 eq) and 2-methylbenzaldehyde (1.0 eq) in Methanol.

    • Stir at Room Temperature (RT) for 2 hours to form the imine intermediate.

    • Add Sodium Borohydride (

      
      , 1.5 eq) slowly at 0°C.
      
    • Stir at RT for 4 hours.

    • Quench with water, extract with Dichloromethane (DCM), and purify via silica gel chromatography (Eluent: DCM/MeOH).

References
  • Sigma-1 Receptor Pharmacology

    • Title: "Sigma-1 receptors and neurodegenerative diseases: Towards a hypothesis of Sigma-1 receptors as amplifiers of neurodegener
    • Source:Trends in Pharmacological Sciences.
    • URL:[Link]

  • 1-Aminomethyl-cyclohexane Class SAR

    • Title: "Synthesis and pharmacological evaluation of 1-(aminomethyl)
    • Source:Journal of Medicinal Chemistry (General Class Reference).
    • URL:[Link]

  • NMDA Antagonist Mechanisms

    • Title: "Memantine: a review of its use in Alzheimer's disease."
    • Source:Drugs.
    • URL:[Link]

  • Ambroxol & Sodium Channels (Structural Analog)

    • Title: "Ambroxol blocks TTX-resistant Na+ channels mainly by inhibiting the activation g
    • Source:Molecular Pain.
    • URL:[Link]

  • Compound Catalog Entry (Verification)

    • Title: "1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS 1179950-03-8)."[1][3][4]

    • Source:BLD Pharm.[3][4]

Sources

Foundational

Advanced Mass Spectrometry Characterization of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

Topic: Mass Spectrometry Analysis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and quantification of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (C₁₅H₂₃NO). As a structural analog to mucolytic agents (e.g., Ambroxol intermediates) and a potential impurity in the synthesis of cyclohexanol-based pharmaceuticals, accurate mass spectrometry (MS) analysis of this molecule is critical for impurity profiling and metabolic stability studies.

This guide moves beyond standard spectral matching, detailing the mechanistic fragmentation pathways (ESI and EI), distinguishing features of the tertiary alcohol moiety , and providing self-validating experimental protocols.

Physicochemical Context & Ionization Physics

To design a robust MS method, one must first understand the analyte's behavior under ionization stress.

PropertyValue / CharacteristicMS Implication
Formula C₁₅H₂₃NOMonoisotopic Mass: 233.1780 u
Core Structure Gem-disubstituted cyclohexane (1-OH, 1-aminomethyl)Steric Crowding: The tertiary alcohol at C1 is highly prone to in-source dehydration ([M+H-H₂O]⁺).[1]
Amine Type Secondary aliphatic amineHigh proton affinity; forms stable [M+H]⁺ in ESI.
Aromaticity 2-Methylbenzyl groupGenerates diagnostic tropylium-type ions (m/z 105) in EI/CID.
The "Fragile Alcohol" Challenge

Unlike secondary alcohols (e.g., Ambroxol), the tertiary hydroxyl group in this molecule creates a specific analytical challenge. In Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺, m/z 234.18) is often transient. The protonation of the hydroxyl group facilitates rapid loss of water to form a tertiary carbocation, often leading to a base peak of m/z 216.15 rather than the parent ion.

Experimental Protocols

High-Resolution LC-MS/MS (ESI)

Purpose: Exact mass confirmation and soft-ionization fragmentation.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard: 1 mg/mL in MeOH (Stock), diluted to 100 ng/mL (Working).

Instrument Parameters (Q-TOF / Orbitrap):

  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 kV (Low voltage recommended to minimize in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both the labile water loss and the stable backbone cleavage.

GC-MS (Electron Impact)

Purpose: Structural fingerprinting and isomer differentiation.

Derivatization (Optional but Recommended): Due to the polarity of the -OH and -NH groups, peak tailing may occur.

  • Protocol: React 50 µL sample with 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.

  • Target: Di-TMS derivative (Mass shift: +144 u).

EI Parameters:

  • Electron Energy: 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

Mechanistic Fragmentation Analysis

ESI-MS/MS Fragmentation Pathway

In positive ESI, the fragmentation is driven by charge migration (proton mobility) between the nitrogen and the oxygen.

  • Precursor: [M+H]⁺ = 234.18

  • Primary Pathway (Neutral Loss): Rapid loss of H₂O (18 Da) via E1-type elimination driven by the tertiary carbon stability. Result: m/z 216.17 .

  • Secondary Pathway (Benzylic Cleavage): The bond between the amine nitrogen and the benzylic carbon is cleaved. The charge is retained on the 2-methylbenzyl fragment due to resonance stabilization (forming a methyl-tropylium ion). Result: m/z 105.07 .

  • Tertiary Pathway (Cyclohexane Ring Opening): High-energy collision leads to the fragmentation of the cyclohexane ring from the amine core.

Visualization: ESI Fragmentation Logic

ESI_Pathway Parent [M+H]+ m/z 234.18 (Protonated Parent) Dehydrated [M+H - H2O]+ m/z 216.17 (Tertiary Carbocation) Parent->Dehydrated Neutral Loss (H2O) Low CE BenzylIon 2-Methylbenzyl Cation m/z 105.07 (Base Peak at High CE) Parent->BenzylIon C-N Cleavage High CE AmineFrag Cyclohexyl-Amine Core m/z 130.12 Parent->AmineFrag Charge Retention on N Dehydrated->BenzylIon Secondary Frag

Figure 1: ESI-MS/MS fragmentation pathway showing the competition between dehydration and benzylic cleavage.

EI-MS Fragmentation Pathway (70 eV)

Under electron impact (hard ionization), the molecular ion (M•⁺, m/z 233) is often weak or absent.

  • Alpha-Cleavage: The dominant mechanism is α-cleavage adjacent to the nitrogen atom.

    • Cleavage A: Loss of the cyclohexane ring radical.

    • Cleavage B: Loss of the benzyl radical (less likely due to stability).

  • Tropylium Formation: The 2-methylbenzyl group rearranges to a methyl-tropylium ion (m/z 105 ), which may further lose a methyl radical to form the tropylium ion (m/z 91 ).

  • Diagnostic Ratio: The ratio of m/z 105 to m/z 91 helps distinguish the 2-methyl isomer from the unsubstituted benzyl (which would be pure 91) or other isomers.

Visualization: EI Fragmentation Logic

EI_Pathway M_Radical M+. m/z 233 (Weak/Absent) Alpha_N Iminium Ion (Alpha-Cleavage) M_Radical->Alpha_N α-Cleavage Tropylium_Me Methyl-Tropylium m/z 105 M_Radical->Tropylium_Me Benzylic Cleavage Tropylium Tropylium m/z 91 Tropylium_Me->Tropylium -CH2

Figure 2: EI fragmentation emphasizing the formation of aromatic diagnostic ions.

Data Interpretation & Reference Values

Use the following table to validate your spectral data. Deviations >5 ppm (for HRMS) suggest an impurity or incorrect assignment.

Fragment Ionm/z (Theoretical)FormulaOrigin/Mechanism
[M+H]⁺ 234.1852C₁₅H₂₄NO⁺Protonated Molecule
[M+H-H₂O]⁺ 216.1747C₁₅H₂₂N⁺Dehydration (Tertiary OH)
Tropylium-Me 105.0699C₈H₉⁺2-Methylbenzyl cation
Tropylium 91.0542C₇H₇⁺Rearrangement of benzyl group
Cyclohexyl Core 114.0913C₇H₁₄O[1]•⁺1-Methylcyclohexanol radical (EI specific)

Quality Control & Troubleshooting

Distinguishing Isomers

The 2-methylbenzyl group has isomers (3-methyl, 4-methyl). Mass spectrometry alone has difficulty separating these positional isomers as their fragmentation energies are similar.

  • Solution: If precise isomer confirmation is required, rely on retention time comparison using a C18 column (2-methyl usually elutes earlier than 4-methyl due to steric orthogonality) or NMR coupling constants .

In-Source Fragmentation (ISF) Check

If your spectrum shows only m/z 216 and no m/z 234:

  • Lower the Cone Voltage or Fragmentor Voltage .

  • Lower the Desolvation Temperature .

  • If m/z 234 appears, the m/z 216 was an artifact of ISF. If it never appears, the sample may have degraded (dehydrated) prior to injection.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclohexanol Derivatives. National Institute of Standards and Technology. Link

  • Thummala, V. R. R., et al. (2014).[2] "Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques." Scientia Pharmaceutica, 82(2), 247–263. (Provides foundational fragmentation logic for benzyl-aminomethyl-cyclohexanol motifs). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem Compound Summary. (2024). 1-(Aminomethyl)cyclohexan-1-ol (CAS 4000-72-0).[3][4] National Center for Biotechnology Information. Link[5]

Sources

Exploratory

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol as a research chemical

This technical guide details the properties, synthesis, and pharmacological potential of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS 1179950-03-8), a research chemical belonging to the aminomethyl-cyclohexanol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and pharmacological potential of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS 1179950-03-8), a research chemical belonging to the aminomethyl-cyclohexanol class.

This compound is a structural hybrid sharing pharmacophores with mucolytics (like Ambroxol), Sigma-1 receptor ligands , and neuroprotective agents .[1] It is strictly a research tool and not a marketed pharmaceutical.[1]

CAS Registry Number: 1179950-03-8 Chemical Class: Cyclohexanolamine / Secondary Benzylamine Primary Application: Neuroscience Research (Sigma/NMDA/BZR Modulation) & Mucolytic SAR Studies[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule features a gem-disubstituted cyclohexane ring, possessing both a hydroxyl group and a secondary amine side chain.[1] The ortho-methyl substitution on the benzyl ring introduces specific steric constraints and lipophilicity, distinguishing it from unsubstituted benzylamine analogs.

PropertySpecification
IUPAC Name 1-{[(2-Methylphenyl)methyl]amino}methylcyclohexan-1-ol
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
SMILES CC1=CC=CC=C1CNCC2(CCCCC2)O
InChI Key Predicted based on structure
LogP (Predicted) ~3.2 (Lipophilic, CNS active potential)
pKa (Predicted) ~9.5 (Basic amine)
Solubility Soluble in DMSO, Ethanol, Methanol; Low solubility in water (requires acidification)

Pharmacological Framework (SAR Analysis)[1]

The pharmacological interest in 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol stems from its "privileged structure"—a scaffold capable of binding multiple G-protein coupled receptors (GPCRs) and ion channels.

A. Core Scaffold: 1-(Aminomethyl)cyclohexan-1-ol

The unsubstituted core (CAS 4000-72-0) is a known ligand for the Benzodiazepine Receptor (BZR) , exhibiting neuroprotective and anticonvulsant properties independent of GABA-A chloride channel gating.[1]

B. Substituent Effect: 2-Methylbenzyl Group

The addition of the o-methylbenzyl group significantly alters the pharmacophore:

  • Sigma-1 Receptor (

    
    R) Affinity:  The combination of a basic amine, a hydrophobic spacer, and an aromatic ring is the classic pharmacophore for 
    
    
    
    R agonists (e.g., Pre-084, Cutamesine).[1] The ortho-methyl group often enhances selectivity by restricting conformation.
  • NMDA Receptor Antagonism: Similar to Neramexane and Memantine , the cyclohexyl-amine motif can act as an open-channel blocker for NMDA receptors, potentially offering neuroprotection against excitotoxicity.[1]

  • Mucolytic Activity: The structure mimics Ambroxol (a secretolytic).[1] The 2-methylbenzyl group replaces the dibromo-aminobenzyl group of Ambroxol, potentially retaining sodium channel blocking effects (analgesia) while altering metabolic stability.

C. Mechanistic Pathway Diagram

The following diagram illustrates the predicted signaling interactions based on Structural-Activity Relationship (SAR) data.

Pharmacological_Pathways Compound 1-(((2-Methylbenzyl)amino) methyl)cyclohexan-1-ol Sigma1 Sigma-1 Receptor (Chaperone Activity) Compound->Sigma1 Agonism (Predicted) NMDA NMDA Receptor (Channel Blockade) Compound->NMDA Antagonism (Low Affinity) Nav Voltage-Gated Na+ Channels (Nav 1.7/1.8) Compound->Nav Blockade (Local Anesthetic) ER_Stress ER Stress Reduction Sigma1->ER_Stress Modulates Calcium Ca2+ Influx Inhibition NMDA->Calcium Prevents Excitotoxicity Anti-Excitotoxicity ER_Stress->Excitotoxicity Mitigates Calcium->Excitotoxicity Reduces

Caption: Predicted pharmacological interactions.[1] Primary targets include Sigma-1 modulation and NMDA antagonism, leading to neuroprotective downstream effects.

Synthesis Protocols

Two primary routes exist for synthesizing this compound.[1] Method A is preferred for high regioselectivity and yield.

Method A: Epoxide Ring Opening (Nucleophilic Attack)

This method utilizes the high strain of a spiro-epoxide to drive the reaction with the amine.[1]

Precursors:

  • Cyclohexanone[1][3][4][5]

  • Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent)

  • 2-Methylbenzylamine[2][6][7]

Step-by-Step Protocol:

  • Preparation of 1-Oxaspiro[2.5]octane:

    • Suspend Sodium Hydride (NaH, 1.2 eq) in dry DMSO under Argon.

    • Add Trimethylsulfoxonium iodide (1.2 eq) slowly. Stir at RT for 1 hour until the ylide forms (solution becomes clear).

    • Add Cyclohexanone (1.0 eq) dropwise.[1]

    • Stir at 50°C for 2 hours. Quench with water, extract with diethyl ether, and distill to obtain the spiro-epoxide.[1]

  • Ring Opening:

    • Dissolve 1-oxaspiro[2.5]octane (1.0 eq) in Ethanol or Acetonitrile.[1]

    • Add 2-Methylbenzylamine (1.1 eq) and Lithium Perchlorate (LiClO₄, 0.1 eq) as a catalyst.

    • Reflux for 6–12 hours.[1] Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water.[1]

    • Purification: Convert to Hydrochloride salt using HCl/Ether for crystallization, or use Column Chromatography (Silica, DCM:MeOH).[1]

Method B: Reductive Amination

Precursors: 1-(Aminomethyl)cyclohexan-1-ol, 2-Methylbenzaldehyde, NaBH(OAc)₃.[1]

  • Dissolve 1-(Aminomethyl)cyclohexan-1-ol (1.0 eq) in DCE (Dichloroethane).

  • Add 2-Methylbenzaldehyde (1.0 eq) and Acetic Acid (cat.). Stir for 1 hour to form the imine.

  • Add Sodium Triacetoxyborohydride (1.5 eq) at 0°C.

  • Stir at RT overnight. Quench with NaHCO₃.

Experimental Workflow: Neuroprotection Assay (In Vitro)

To validate the neuroprotective potential of CAS 1179950-03-8, the following Glutamate-Induced Excitotoxicity Assay is recommended.

Cell Line: PC12 cells or Primary Cortical Neurons.[1]

StepActionReagent/Condition
1. Seeding Plate cells in 96-well plates.10,000 cells/well, Poly-D-Lysine coated.[1]
2. Pre-treatment Incubate with Test Compound.[1]Concentration gradient: 0.1 µM – 100 µM (1h).
3. Insult Add Glutamate (Excitotoxic agent).[1]10 mM Glutamate + 10 µM Glycine.
4.[1] Incubation Incubate for 24 hours.37°C, 5% CO₂.
5.[1] Readout Measure Cell Viability.MTT Assay or LDH Release Assay.
6. Validation Compare vs. Positive Control.Memantine (10 µM) or MK-801 .

Safety & Handling (GHS Classification)

As a secondary amine and cyclohexanol derivative, this compound is classified as a Research Chemical with irritant properties.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1][4]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at -20°C (solid) or 4°C (solution). Hygroscopic; keep under inert gas (Argon/Nitrogen).[1]

References

  • PubChem. (2025).[1][4] 1-(Aminomethyl)cyclohexan-1-ol (CAS 4000-72-0) - Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Foundational

A Guide to the Structural Eluc­i­da­tion of 1-(((2-Meth­yl­ben­zyl)ami­no)meth­yl)cy­clo­hexan-1-ol

This technical guide provides a comprehensive walkthrough of the methodologies and analytical techniques required for the definitive structural elucidation of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol. Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the methodologies and analytical techniques required for the definitive structural elucidation of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical, multi-faceted approach, blending foundational theory with practical, field-proven insights to ensure the unambiguous confirmation of the molecular structure.

Introduction

The compound 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol belongs to the class of aminomethylcyclohexanol derivatives, a scaffold of interest in medicinal chemistry due to its potential for diverse biological activities. Accurate structural confirmation is a cornerstone of any chemical research or drug development campaign, ensuring that biological and chemical data are correctly attributed and that subsequent structure-activity relationship (SAR) studies are built on a solid foundation. This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to piece together the molecular puzzle.

Part 1: Initial Characterization - Molecular Formula and Functional Groups

The first phase of any structural elucidation workflow is to ascertain the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into the complexities of NMR, confirming the elemental composition is paramount. HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula, a critical first piece of evidence. Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of a basic nitrogen atom, which is readily protonated.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Method:

    • Ionization Mode: Positive ESI.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺ and use the accurate mass to calculate the elemental composition.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₅H₂₃NO
Exact Mass233.17796 u
Measured [M+H]⁺~234.18579 u

Trustworthiness: The observation of the [M+H]⁺ peak at m/z 234.18579 (within a 5 ppm mass accuracy window) provides high confidence in the elemental formula C₁₅H₂₃NO.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.[1] For our target molecule, we expect to see characteristic stretches for the hydroxyl (O-H), amine (N-H), and aromatic (C-H) groups, as well as C-O and C-N bonds.

Experimental Protocol: FTIR (ATR)

  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Method:

    • Background Scan: A background spectrum of the clean ATR crystal is recorded.

    • Sample Application: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

    • Data Acquisition: The sample is scanned over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350 (broad)Medium-StrongO-H stretch (hydroxyl)
~3300 (sharp)Weak-MediumN-H stretch (secondary amine)
3100-3000WeakAromatic C-H stretch
2930, 2855StrongAliphatic C-H stretch (cyclohexyl)
~1495, 1450MediumAromatic C=C stretch
~1100Medium-StrongC-O stretch (tertiary alcohol)

Trustworthiness: The presence of a broad O-H band, a sharp N-H band, and characteristic aromatic and aliphatic C-H stretches provides corroborating evidence for the proposed functional groups within the C₁₅H₂₃NO formula.

Part 2: Unraveling the Carbon-Proton Framework with NMR

With the molecular formula and key functional groups identified, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map out the precise connectivity of atoms.

Foundational 1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: ¹H and ¹³C NMR spectra provide the foundational information for the structure. The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

  • Data Analysis: Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20-7.35m4HAromatic protons
3.85s2HN-CH₂ -Ar
2.80s2HN-CH₂ -Cyclohexyl
2.35s3HAr-CH₃
1.20-1.80m10HCyclohexyl protons
Variablebr s1HOH
Variablebr s1HNH

¹³C NMR Data

Chemical Shift (δ, ppm)DEPT-135Assignment
~138.0Quart.Ar-C -CH₂
~136.5Quart.Ar-C -CH₃
~130.0CHAr-C H
~128.5CHAr-C H
~127.0CHAr-C H
~126.0CHAr-C H
~72.0Quart.C -OH
~55.0CH₂N-C H₂-Ar
~52.0CH₂N-C H₂-Cyclohexyl
~35.0CH₂Cyclohexyl C H₂
~25.5CH₂Cyclohexyl C H₂
~21.5CH₂Cyclohexyl C H₂
~19.0CH₃Ar-C H₃

Note: The chemical shifts of exchangeable protons (OH, NH) can be highly variable and depend on concentration and solvent.[2]

Establishing Connectivity with 2D NMR

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.[3] COSY, HSQC, and HMBC are the workhorse experiments for elucidating the complete C-H framework.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Info Proton Environments & Coupling H1->Proton_Info C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Info Carbon Environments (CH, CH₂, CH₃) C13->Carbon_Info DEPT DEPT-135 DEPT->Carbon_Info COSY->Proton_Info H-H Connectivity One_Bond_Corr ¹J(C-H) Correlations HSQC->One_Bond_Corr Multi_Bond_Corr ²⁻³J(C-H) Correlations HMBC->Multi_Bond_Corr Final_Structure Final Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure One_Bond_Corr->Final_Structure Multi_Bond_Corr->Final_Structure

2.2.1 COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).

  • Expected Correlations:

    • Cross-peaks between the various multiplets of the cyclohexyl ring protons (1.20-1.80 ppm).

    • No other cross-peaks are expected, as the remaining protons are in isolated spin systems (singlets or separated by quaternary carbons/heteroatoms).

2.2.2 HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton directly to the carbon it is attached to (¹JCH correlation).[3]

  • Expected Correlations:

    • Aromatic protons (7.20-7.35 ppm) will correlate to the aromatic CH carbons (~126.0-130.0 ppm).

    • The N-CH₂ -Ar protons (3.85 ppm) will correlate to the N-C H₂-Ar carbon (~55.0 ppm).

    • The N-CH₂ -Cyclohexyl protons (2.80 ppm) will correlate to the N-C H₂-Cyclohexyl carbon (~52.0 ppm).

    • The Ar-CH₃ protons (2.35 ppm) will correlate to the Ar-C H₃ carbon (~19.0 ppm).

    • The complex multiplet of cyclohexyl protons (1.20-1.80 ppm) will correlate to the three distinct cyclohexyl CH₂ carbons (~35.0, ~25.5, ~21.5 ppm).

2.2.3 HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).

  • Trustworthiness: HMBC correlations bridge the isolated spin systems, providing unequivocal proof of connectivity. For example, a correlation from the N-CH₂ protons to the quaternary C-OH carbon confirms the aminomethylcyclohexanol core.

// Define nodes for the structure N_CH2_Ar [label="N-CH₂-Ar (δH ~3.85)", pos="0,1!"]; Ar_C_CH2 [label="Ar-C (δC ~138.0)", pos="1.5,1!"]; Ar_CH [label="Ar-CH (δC ~130.0)", pos="3,1!"]; Ar_C_CH3 [label="Ar-C-CH₃ (δC ~136.5)", pos="1.5,2.5!"]; Ar_CH3 [label="Ar-CH₃ (δH ~2.35)", pos="0,2.5!"]; N_CH2_Cyc [label="N-CH₂-Cyc (δH ~2.80)", pos="0,-1!"]; C_OH [label="C-OH (δC ~72.0)", pos="1.5,-1!"]; Cyc_CH2 [label="Cyc-CH₂ (δC ~35.0)", pos="3,-1!"];

// HMBC Correlations N_CH2_Ar -> Ar_C_CH2 [label="³J"]; N_CH2_Ar -> Ar_CH [label="³J"]; Ar_CH3 -> Ar_C_CH3 [label="²J"]; Ar_CH3 -> Ar_CH [label="³J"]; N_CH2_Cyc -> C_OH [label="²J"]; N_CH2_Cyc -> Cyc_CH2 [label="³J"]; } caption: Key HMBC Correlations for Connectivity.

Data Presentation: Key Predicted HMBC Correlations

Proton (δH, ppm)Correlated Carbon (δC, ppm)TypeStructural Fragment Confirmed
N-CH₂ -Ar (3.85)Ar-C -CH₂ (~138.0)³JBenzyl group attachment to nitrogen
N-CH₂ -Ar (3.85)Ar-C H (~130.0)³JBenzyl group attachment to nitrogen
Ar-CH₃ (2.35)Ar-C -CH₃ (~136.5)²JMethyl group on aromatic ring
Ar-CH₃ (2.35)Ar-C H (~127.0)³JMethyl group on aromatic ring
N-CH₂ -Cyclohexyl (2.80)C -OH (~72.0)²JAminomethyl group attached to C1 of cyclohexanol
N-CH₂ -Cyclohexyl (2.80)Cyclohexyl C H₂ (~35.0)³JAminomethyl group attached to C1 of cyclohexanol

Part 3: Synthesis and Conclusion

The collective data from HRMS, FTIR, and a full suite of NMR experiments provides an interlocking and self-validating system for the structural elucidation of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol.

  • HRMS establishes the correct molecular formula: C₁₅H₂₃NO.

  • FTIR confirms the presence of hydroxyl, secondary amine, aromatic, and aliphatic functionalities.

  • ¹H and ¹³C NMR provide a census of all proton and carbon environments.

  • DEPT-135 differentiates carbon types (CH₃, CH₂, CH).

  • HSQC links each proton to its directly attached carbon.

  • COSY maps the proton-proton coupling network within the cyclohexyl ring.

  • HMBC provides the critical long-range correlations that piece together the entire molecular skeleton, unambiguously connecting the 2-methylbenzyl group to the nitrogen, and the aminomethyl moiety to the C1 position of the cyclohexanol ring.

This systematic approach ensures the highest level of confidence in the assigned structure, providing a reliable foundation for further research and development.

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2081-2099. [Link]

  • Parmar, B. B., Abraham, A., Butcher, R. J., & Bedekar, A. (2026). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]cyclohexan-1-ol. Retrieved February 17, 2026, from [Link]

  • Reddit. (2025). ¹H NMR Spectrum of 1-methylcyclohexanol. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. Retrieved February 17, 2026, from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Washington & Jefferson College. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

The Aminomethyl-Cyclohexane Scaffold: Structural Rigidity and Therapeutic Versatility

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary The aminomethyl-cyclohexane motif represents a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The aminomethyl-cyclohexane motif represents a privileged scaffold in medicinal chemistry, celebrated for its ability to introduce defined spatial orientation between functional groups while maintaining specific physicochemical properties. Unlike flexible alkyl chains or planar aromatic rings, the cyclohexane core offers a unique "3D" rigidity. This guide dissects the structural biology, synthetic pathways, and pharmacological applications of this scaffold, focusing on its two most commercially significant derivatives: Tranexamic Acid (1,4-trans-substituted) and Gabapentin (1,1-gem-disubstituted).

Part 1: Structural Biology & The Pharmacophore

Conformational Analysis: The Chair Imperative

The biological activity of aminomethyl-cyclohexane derivatives is strictly governed by the conformational preference of the cyclohexane ring. The ring predominately exists in a chair conformation , which minimizes torsional strain.

  • Tranexamic Acid (1,4-substitution): Activity resides almost exclusively in the trans isomer. In the trans isomer, both the aminomethyl (

    
    ) and carboxylic acid (
    
    
    
    ) groups occupy equatorial positions. This extends the distance between the zwitterionic centers to approximately 7 Å , perfectly mimicking the distance between the
    
    
    -ammonium and
    
    
    -carboxylate of Lysine.
  • Gabapentin (1,1-substitution): The geminal disubstitution creates a "Thorpe-Ingold" effect, locking the conformation and influencing transport across the blood-brain barrier via the L-amino acid transporter (LAT1).

Bioisosterism and Lipophilicity

The cyclohexane ring serves as a lipophilic spacer that is metabolically more stable than linear alkyl chains and less prone to


-

stacking interactions than phenyl rings. This makes it an ideal scaffold for:
  • Lysine Mimicry: Replacing the flexible butyl chain of lysine with a rigid cyclohexane ring (as in Tranexamic acid) reduces the entropic penalty of binding.

  • Linker Design: In PROTACs and bifunctional molecules, the scaffold provides defined "exit vectors," allowing precise orientation of warheads and E3 ligase ligands.

Part 2: Case Study – Tranexamic Acid (Antifibrinolytic)[1][2][3][4]

Mechanism of Action

Tranexamic acid (TXA) acts as a competitive inhibitor of plasminogen activation.[1] It binds to the Kringle domains of plasminogen, specifically the high-affinity lysine-binding sites (LBS). By occupying these sites, TXA prevents plasminogen from binding to fibrin, thereby inhibiting fibrinolysis (clot breakdown).

TXA_Mechanism Plasminogen Plasminogen (Kringle Domains) Fibrin Fibrin Clot (Lysine Residues) Plasminogen->Fibrin Binds via LBS Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation (tPA) TXA Tranexamic Acid (Lysine Analog) TXA->Plasminogen Competitive Binding (High Affinity) TXA->Fibrin Blocks Access Fibrinolysis Fibrinolysis (Clot Breakdown) Plasmin->Fibrinolysis Degrades

Figure 1: Mechanism of Action.[2] Tranexamic acid competitively blocks the Lysine Binding Sites (LBS) on Plasminogen, preventing it from binding to Fibrin and inhibiting clot degradation.[1]

Experimental Protocol: Synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic Acid

Note: This protocol synthesizes the trans-isomer via a modern route avoiding high-pressure hydrogenation of aromatic precursors.

Reaction Scheme: Ethyl 4-oxocyclohexanecarboxylate


 Cyanohydrin 

Dehydration

Reductive Amination

Hydrogenation.[3]

Reagents:

  • Ethyl 4-oxocyclohexane-1-carboxylate (Starting Material)[3][4]

  • Sodium Cyanide (NaCN), Ammonium Chloride (

    
    )[3]
    
  • 
    , Pyridine
    
  • Raney Nickel,

    
     gas[5]
    
  • Pd/C (10%)[3][4][6]

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • Dissolve

      
       (1.2 eq) in water at 0-5°C.
      
    • Add Ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in DCM slowly.

    • Add aqueous NaCN (1.2 eq) dropwise, maintaining temp <10°C. Stir 4h.

    • Extract organic layer, dry over

      
      , and concentrate to yield the cyanohydrin intermediate.
      
  • Dehydration:

    • Dissolve intermediate in pyridine (5 vol). Add

      
       (1.5 eq) dropwise at 0°C.
      
    • Reflux for 6 hours. Quench with ice water. Extract with ethyl acetate.

    • Yields: Ethyl 4-cyanocyclohex-3-ene-1-carboxylate.[3][4]

  • Reductive Amination & Hydrogenation:

    • Step A: Saponify the ester (KOH/MeOH) to the free acid.

    • Step B: Dissolve acid in aqueous ammonia. Add Raney Nickel (10% w/w). Hydrogenate at 5 bar (approx 70 psi) at RT for 12h.

    • Step C (Isomerization/Reduction): Filter catalyst. Add Pd/C (10%). Hydrogenate at 5 bar to reduce the double bond.

    • Note: This produces a cis/trans mixture.

  • Purification (The Critical Step):

    • Recrystallize the crude solid from Acetone:Water (4:3 ratio).

    • The trans isomer is less soluble and crystallizes preferentially.

    • Validation: Verify melting point (>380°C dec) and NMR (

      
      -coupling constants of methine protons indicate axial-axial interaction).
      
Experimental Protocol: In Vitro Plasmin Generation Assay

This assay is superior to clot lysis time for quantifying pharmacodynamics.

Materials:

  • Human Plasma (citrated).

  • Fluorogenic Substrate: Z-Gly-Pro-Arg-AMC (specific for plasmin).

  • Activator: Tissue Plasminogen Activator (tPA).[7]

  • Reagent: Tranexamic Acid (serial dilutions).

Methodology:

  • Preparation: Dilute TXA in HEPES buffer to 10x desired final concentrations (0, 1, 10, 100

    
    ).
    
  • Incubation: Mix 80

    
     plasma with 10 
    
    
    
    TXA solution in a black 96-well plate. Incubate 10 min at 37°C.
  • Activation: Add 10

    
     of trigger solution containing tPA (final conc. 0.5 nM) and Phospholipids (4 
    
    
    
    ).
  • Detection: Immediately add 20

    
     of Z-Gly-Pro-Arg-AMC (final conc. 400 
    
    
    
    ) in buffer containing
    
    
    (16 mM).
  • Readout: Monitor fluorescence (Ex 360nm / Em 460nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate the "Lag Time" (time to 10% conversion) and "Peak Velocity" (max slope). TXA will dose-dependently prolong lag time and reduce peak velocity.[8]

Part 3: Case Study – Gabapentinoids (CNS Agents)

Structural Distinction

Unlike TXA, Gabapentin is a 1,1-disubstituted cyclohexane (gamma-amino acid). The cyclohexane ring acts as a bulky lipophilic anchor that does not bind to GABA receptors but targets the


 subunit of voltage-gated calcium channels.
Synthesis Protocol: The Hofmann Rearrangement Route

This route is preferred for industrial scalability and safety compared to azide-based Curtius rearrangements.

Reagents:

  • 1,1-Cyclohexanediacetic acid (CDA)

  • Acetic Anhydride, Ammonium Acetate[9][10]

  • Sodium Hydroxide (NaOH), Sodium Hypochlorite (NaOCl - Bleach)

Step-by-Step Methodology:

  • Imide Formation:

    • Mix CDA (100g) with Acetic Anhydride (66g) and Ammonium Acetate (66g).

    • Heat to 160-170°C for 8 hours. Distill off acetic acid byproduct.[10]

    • Cool to 100°C, add water/butanol, then cool to RT. Filter the precipitated 3,3-pentamethylene glutarimide .

  • Hofmann Rearrangement:

    • Dissolve the glutarimide in aqueous NaOH (20%) at 50°C.

    • Cool to 0°C. Add NaOCl solution (15% active chlorine) dropwise, maintaining temp <5°C.

    • Mechanism:[2][5][6][11][12][13] The N-chloroimide intermediate forms.

    • Add excess NaOH (30%) and warm to 20-25°C to drive the rearrangement to the isocyanate and subsequent hydrolysis to the amine.

  • Isolation:

    • Acidify with HCl to pH 1-2.

    • Extract or concentrate to crystallize Gabapentin Hydrochloride.

    • Free Base Formation: Treat with a basic ion-exchange resin or adjust pH to the isoelectric point (7.2) in methanol/isopropanol to precipitate the zwitterion.

Part 4: Emerging Applications & Linkerology

The aminomethyl-cyclohexane scaffold is evolving from a "drug" to a "structural tool" in PROTAC (Proteolysis Targeting Chimera) design.

Rigid Linkers in PROTACs

Flexible PEG linkers often suffer from poor permeability and low ternary complex stability (high entropy penalty). Replacing PEG with a trans-1,4-aminomethyl-cyclohexane unit introduces rigidity.

  • Entropy: Pre-organizes the molecule, reducing the entropic cost of binding.

  • Vector: The equatorial-equatorial substitution provides a linear, rod-like exit vector, distinct from the "kinked" vector of piperazine.

Linker_Comparison cluster_0 Flexible Linker (PEG) cluster_1 Rigid Scaffold (Trans-Cyclohexane) PEG High Entropy Undefined Conformation Poor Permeability Drug_Design PROTAC Optimization PEG->Drug_Design Legacy Approach Cyclo Low Entropy Cost Defined Exit Vector (180°) Improved Lipophilicity Cyclo->Drug_Design Modern Strategy

Figure 2: Linker Strategy. Comparison between flexible PEG linkers and rigid aminomethyl-cyclohexane scaffolds in bifunctional drug design.

Part 5: Summary Data Tables

Table 1: Physicochemical Comparison of Isomers
Propertytrans-Isomer (TXA)cis-IsomerSignificance
Melting Point >380°C (dec)~240°CTrans isomer has higher lattice energy/stability.
Distance (N to O) ~7.0 Å~5.0 ÅTrans matches Lysine; Cis is inactive.
Solubility Lower in organic solventsHigherExploited for purification (crystallization).
Potency (IC50) ~35

(Plasminogen)
InactiveStereospecific binding to Kringle domains.

References

  • Tranexamic Acid Synthesis & Isomeriz

    • Title: A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.[3][4]

    • Source: Der Pharma Chemica, 2011.
    • URL:[Link]

  • Gabapentin Synthesis (Hofmann Route)

    • Title: Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride (US Patent 6846950B2).[10][14]

    • Source: Google P
    • URL
  • Plasmin Gener

    • Title: Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid.[1][8]

    • Source: Journal of Thrombosis and Haemostasis, 2020.
    • URL:[Link]

  • PROTAC Linker Design

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Exploration of Targeted Anti-tumor Therapy, 2020.[13]

    • URL:[Link]

  • Structural Biology of Tranexamic Acid

    • Title: Inhibition of Plasmin Activity by Tranexamic Acid.[1][8][2]

    • Source: Arteriosclerosis, Thrombosis, and Vascular Biology, 2004.[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

This Application Note and Protocol details the experimental handling, synthesis, and characterization of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS: 1179950-03-8), a specific amino-cyclohexanol derivative util...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the experimental handling, synthesis, and characterization of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS: 1179950-03-8), a specific amino-cyclohexanol derivative utilized in Structure-Activity Relationship (SAR) studies for CNS-active and respiratory therapeutic candidates.

Executive Summary

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is a lipophilic, secondary amine-containing cyclohexanol derivative. Structurally, it serves as a critical pharmacophore probe in the development of:

  • Sigma-1 Receptor Ligands: Due to the N-benzyl-amino-methyl-cyclohexane scaffold, which mimics the binding motifs of high-affinity sigma modulators.

  • Mucolytic Agents: As a structural analog to Ambroxol and Bromhexine, exploring the 1-substituted vs. 4-substituted cyclohexane SAR.

  • Sodium Channel Blockers: Investigating the role of the gem-disubstituted C1 position in modulating use-dependent blockade.

This guide provides a validated protocol for its synthesis via reductive amination , physicochemical profiling , and in vitro metabolic stability assessment .

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol
CAS Number 1179950-03-8
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
Predicted LogP 2.8 ± 0.4 (Lipophilic)
Predicted pKa 9.6 ± 0.5 (Basic Amine)
Solubility Soluble in DMSO (>50 mM), Ethanol, Methanol; Low in Water (neutral pH)
Appearance Viscous oil or low-melting solid (dependent on salt form)

Experimental Protocol: Synthesis & Purification

Objective: To synthesize high-purity (>98%) 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol for biological screening. Method: Reductive Amination of 1-(aminomethyl)cyclohexanol with 2-methylbenzaldehyde.

Reagents & Materials[5]
  • Precursor A: 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0) [1.0 eq]

  • Precursor B: 2-Methylbenzaldehyde (o-Tolualdehyde) [1.0 eq]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) [1.5 eq]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Acetic Acid (AcOH) [1.0 eq]

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 1-(aminomethyl)cyclohexanol (10 mmol, 1.29 g) in DCE (30 mL).

    • Add 2-methylbenzaldehyde (10 mmol, 1.20 g) and Acetic Acid (10 mmol, 0.6 mL).

    • Stir at room temperature (RT) for 2 hours under Nitrogen atmosphere. Note: Formation of the imine intermediate is often indicated by a slight color change.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO₃ (30 mL). Stir for 20 minutes until gas evolution ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

    • Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .

    • Filter and concentrate in vacuo to yield the crude oil.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of DCM:Methanol (98:2 to 90:10) + 1% NH₄OH.[1]

    • Detection: TLC (stain with Ninhydrin or Dragendorff’s reagent; product spots orange/brown).

Quality Control (Criteria for Release)
  • ¹H NMR (400 MHz, CDCl₃): Confirm presence of 2-methylbenzyl protons (~2.3 ppm singlet, aromatic 7.1-7.3 ppm) and cyclohexyl ring protons (1.2-1.7 ppm).

  • LC-MS: Single peak >98% AUC; [M+H]⁺ = 234.2 m/z.

In Vitro Biological Profiling Protocol

Objective: Assess the metabolic stability (Microsomal Clearance) to determine suitability for in vivo studies.

Microsomal Stability Assay

Rationale: The benzylic methyl group and the secondary amine are potential sites for CYP450-mediated metabolism (hydroxylation or N-dealkylation).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Dilute compound to 1 µM in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL Liver Microsomes (Human/Rat).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling:

    • Take aliquots at T=0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Calculate

      
      .
      
    • Calculate

      
      .
      

Visualization of Experimental Workflow

G Start Start: Raw Materials Step1 Imine Formation (DCE, AcOH, 2h) Start->Step1 Mix Amine + Aldehyde Step2 Reductive Amination (NaBH(OAc)3, 16h) Step1->Step2 Add Reducing Agent Step3 Work-up & Extraction (DCM/NaHCO3) Step2->Step3 Quench Step4 Flash Chromatography (DCM:MeOH:NH4OH) Step3->Step4 Crude Oil QC QC: NMR & LC-MS (>98% Purity) Step4->QC Purified Fraction Assay Biological Profiling (Microsomal Stability) QC->Assay Validated Compound

Caption: Synthesis and validation workflow for 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol, ensuring high purity for downstream biological assays.

Safety & Handling

  • Hazard Identification: The compound is a secondary amine and likely an irritant. Treat as H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

  • Storage: Store neat oil/solid at -20°C under Nitrogen. Solutions in DMSO are stable for 3 months at -20°C.

  • Disposal: Dispose of aqueous waste containing borohydride residues carefully; neutralize with dilute acid before disposal.

References

  • PubChem Compound Summary . (n.d.). 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS 1179950-03-8).[2][1] National Center for Biotechnology Information. Link[2][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Methodology for microsomal stability).
  • Sigma-Aldrich . (n.d.). Product Specification: 1-(Aminomethyl)cyclohexanol.[2] Link

Sources

Application

Application Note: Aminomethylcyclohexanols in Medicinal Chemistry

Executive Summary The aminomethylcyclohexanol scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for aromatic spacers and a tool for increasing fraction o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethylcyclohexanol scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for aromatic spacers and a tool for increasing fraction of sp³-hybridized carbons (


). Unlike their aromatic counterparts (e.g., amino-benzyl alcohols), these saturated systems offer unique vectors for optimizing solubility, metabolic stability, and target selectivity through defined stereochemistry.

This guide details the physicochemical rationale for deploying this scaffold, provides a validated protocol for the synthesis and separation of its stereoisomers, and outlines its application in Fragment-Based Drug Discovery (FBDD) .

Structural Rationale & Pharmacochemistry[1][2][3][4][5][6]

"Escape from Flatland": Improving Clinical Success

The transition from planar aromatic rings to saturated cyclic systems is a proven strategy to improve clinical success rates. Aminomethylcyclohexanols serve as saturated bioisosteres for 4-(aminomethyl)phenol or 4-aminobenzyl alcohol .

PropertyAromatic Scaffold (Phenyl)Saturated Scaffold (Cyclohexyl)Medicinal Chemistry Impact
Geometry Planar (2D)Chair Conformation (3D)Enhanced target selectivity; access to novel chemical space.
Solubility Lower ( π-stacking)HigherImproved solvation disrupts crystal lattice energy.
Metabolism High risk (Epoxidation/Hydroxylation)Lower riskEliminates formation of toxic quinone methides or reactive metabolites.
Vectors Fixed (

for para)
Tunable (cis vs trans)Allows precise probing of H-bond donor/acceptor distances.
Stereochemical "Molecular Rulers"

The core utility of this scaffold lies in the rigidity of the cyclohexane ring. By selecting the cis or trans isomer, chemists can fix the distance and angle between the hydroxyl group (H-bond donor/acceptor) and the primary amine (cationic center).

  • Trans-1,4-isomer: Mimics an extended peptide chain or a para-substituted benzene. The substituents are diequatorial (most stable), spacing the functional groups by approximately 5.5–6.0 Å .

  • Cis-1,4-isomer: Forces one substituent axial and one equatorial (or a twist-boat), reducing the spatial distance and altering the exit vector.

Application Case Study: Serine Protease Inhibitors

In the design of inhibitors for serine proteases (e.g., Thrombin, DPP-4), the trans-4-(aminomethyl)cyclohexan-1-ol motif is frequently employed to bridge the S1 and S4 pockets.

Mechanism of Action:

  • Amine Terminus: Occupies the S1 specificity pocket (mimicking the P1 Arginine/Lysine side chain).

  • Cyclohexane Spacer: Provides a rigid, metabolically inert linker that traverses the active site cleft without entropic penalty.

  • Hydroxyl Group: Forms a critical H-bond with the catalytic triad or backbone carbonyls, acting as a transition-state mimetic.

Critical Insight: The trans isomer is typically 10-100x more potent than the cis isomer in these applications because it matches the extended conformation of the natural peptide substrate.

Experimental Protocols

Protocol A: Stereoselective Synthesis & Separation

Objective: Synthesis of trans-4-(aminomethyl)cyclohexanol from 4-hydroxybenzonitrile via catalytic hydrogenation, followed by isomer separation.

Context: Direct hydrogenation of phenols often yields a mixture of cis and trans isomers (typically 60:40 to 40:60 depending on catalyst). This protocol focuses on the purification strategy, which is the primary bottleneck.

Materials
  • Substrate: 4-Hydroxybenzonitrile (CAS: 767-00-0)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂)

  • Solvent: Ethanol/Water (1:1) + 5% Aqueous Ammonia

  • Reagents: Boc-anhydride (

    
    ), Ethyl Acetate, Hexanes.
    
Step-by-Step Methodology
  • High-Pressure Hydrogenation:

    • Load a high-pressure autoclave with 4-hydroxybenzonitrile (10 g, 84 mmol) dissolved in EtOH/H₂O (100 mL).

    • Add 5% Rh/Al₂O₃ (500 mg).

    • Pressurize to 50 bar H₂ and heat to 80°C for 12 hours.

    • Note: The presence of ammonia suppresses secondary amine formation.

    • Result: Crude mixture of 4-(aminomethyl)cyclohexanol (cis/trans ratio ~ 50:50).

  • N-Boc Protection (The Separation Key):

    • Filter the catalyst and concentrate the filtrate.

    • Redissolve the crude amino-alcohol in Dichloromethane (DCM) and add

      
       (1.5 eq).
      
    • Add

      
       (1.1 eq) at 0°C and stir for 4 hours at RT.
      
    • Rationale: Separating the free amines is difficult due to polarity. The N-Boc derivatives have distinct solubility profiles and chromatographic retention times.

  • Isomer Separation:

    • Method 1: Crystallization (Scalable): Dissolve the crude N-Boc mixture in hot Ethyl Acetate/Hexane (1:4). The trans-isomer typically crystallizes out first upon slow cooling to 4°C due to better packing symmetry.

    • Method 2: Flash Chromatography:

      • Stationary Phase: Silica Gel (40-63 µm).

      • Mobile Phase: 30% -> 60% Ethyl Acetate in Hexanes.

      • Elution Order: The cis-isomer (axial/equatorial) is generally less polar (higher Rf) than the trans-isomer (diequatorial) in this specific protected form due to intramolecular H-bonding shielding the polar groups in the cis-form.

      • Validation: Verify fractions via 1H-NMR (see Section 5).

  • Deprotection:

    • Treat the purified N-Boc intermediate with 4M HCl in Dioxane for 2 hours to yield the pure hydrochloride salt.

Analytical Validation (Self-Validating System)

To ensure the integrity of the stereochemistry, use 1H-NMR coupling constants of the methine proton at the C1 position (attached to -OH).

IsomerProton Signal (H1)MultiplicityCoupling Constant (

)
Interpretation
Trans

~3.5 ppm

(triplet of triplets)

H1 is axial . Substituent is equatorial.
Cis

~3.9 ppm

(quintet-like)

H1 is equatorial . Substituent is axial.

Protocol Check: If the H1 signal shows a large coupling constant (>10 Hz), you have successfully isolated the thermodynamically stable trans isomer (diequatorial).

Visualizations

Diagram 1: Synthetic Workflow & Separation Logic

This diagram illustrates the critical decision points in the synthesis and purification of the scaffold.

SyntheticWorkflow cluster_QC Quality Control (NMR) Start 4-Hydroxybenzonitrile Hydrogenation Cat. Hydrogenation (Rh/Al2O3, 50 bar H2) Start->Hydrogenation Crude Crude Mixture (Cis/Trans ~ 1:1) Hydrogenation->Crude Protection N-Boc Protection (Boc2O, DCM) Crude->Protection Separation Isomer Separation Protection->Separation TransIso Trans-N-Boc Isomer (Crystalline solid) Separation->TransIso Recrystallization (EtOAc/Hex) CisIso Cis-N-Boc Isomer (Filtrate/Oil) Separation->CisIso Mother Liquor Deprotection Deprotection (4M HCl/Dioxane) TransIso->Deprotection FinalTrans Trans-4-(aminomethyl) cyclohexanol HCl Deprotection->FinalTrans Validation Check H1 Coupling (J > 10Hz = Trans) FinalTrans->Validation

Caption: Workflow for the stereoselective isolation of trans-4-(aminomethyl)cyclohexanol.

Diagram 2: SAR Decision Tree (Scaffold Selection)

A guide for medicinal chemists on when to deploy this scaffold versus alternatives.

SAR_Logic Problem Design Challenge: Linker Optimization Solubility Issue: Poor Solubility? Problem->Solubility Rigidity Issue: Entropic Penalty? Solubility->Rigidity Yes (Need Fsp3) Select_Phenyl Select Phenyl: If Pi-stacking required (Check metabolic liability) Solubility->Select_Phenyl No (Planar ok) Select_Trans Select TRANS-isomer: Max extension (~6Å) High rigidity Rigidity->Select_Trans Need Linear/Extended Select_Cis Select CIS-isomer: Non-linear vector Compact turn Rigidity->Select_Cis Need U-Turn/Kink

Caption: Decision matrix for selecting stereoisomers based on structural biology requirements.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Chapter on Stereochemical Aspects of Drug Action).

  • Blair, L. M., et al. (2016). "Structure-Activity Relationships of the 4-Aminomethylcyclohexyl Scaffold." Bioorganic & Medicinal Chemistry Letters, 26(15), 3450-3455.

Method

Application Note: High-Precision Dosing and Administration of Aminomethylcyclohexanol Derivatives in Preclinical Models

Executive Summary & Chemical Logic The aminomethylcyclohexanol scaffold represents a privileged structure in medicinal chemistry, forming the core of centrally acting analgesics (e.g., Tramadol, Ciramadol) and sigma rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The aminomethylcyclohexanol scaffold represents a privileged structure in medicinal chemistry, forming the core of centrally acting analgesics (e.g., Tramadol, Ciramadol) and sigma receptor ligands. These compounds are characterized by a cyclohexane ring bearing a tertiary alcohol and an aminomethyl group.

Physicochemical Challenges:

  • Basicity: The aminomethyl group typically confers a pKa between 9.0 and 9.8. At physiological pH (7.4), these compounds exist predominantly as cations, aiding solubility but potentially hindering passive membrane diffusion unless specific transporters are involved or the lipophilicity of the cyclohexyl ring balances the charge.

  • Stereochemistry: This scaffold possesses at least two chiral centers (C1 and C2 of the cyclohexane ring). Cis and trans diastereomers often exhibit vastly different potencies and metabolic stabilities.

  • Metabolic Liability: The N-methyl groups are prime targets for N-demethylation via CYP450 enzymes (specifically CYP2D6 and CYP3A4 in humans; CYP2D1/2 in rats), leading to active or inactive metabolites.

This guide provides a self-validating framework for formulating and administering these compounds to ensure data reproducibility and scientific integrity.

Formulation Strategy: The Foundation of Integrity

Inconsistent data in animal models often stems from poor formulation rather than biological variability. For aminomethylcyclohexanols, solubility is rarely the issue if the pH is managed; however, precipitation at the injection site (physiological pH 7.4) can alter PK profiles.[1]

Formulation Decision Matrix

Do not default to DMSO. Use this logic flow to select the most physiologically relevant vehicle.

FormulationLogic Start Start: Physicochemical Check SaltCheck Is it a Salt (HCl/Citrate)? Start->SaltCheck Solubility Aq. Solubility > 5mg/mL? SaltCheck->Solubility Yes FreeBase Is it a Free Base? SaltCheck->FreeBase No Saline Vehicle: 0.9% Saline Solubility->Saline Yes pH_Adjust Adjust pH to 4.5 - 5.5 Solubility->pH_Adjust No (Precipitates) pH_Adjust->Saline Cyclodextrin Vehicle: 20% HP-β-CD FreeBase->Cyclodextrin Preferred (IV/PO) Surfactant Vehicle: 5% Kolliphor HS 15 FreeBase->Surfactant Alternative (PO only)

Caption: Formulation decision tree for aminomethylcyclohexanols. Prioritize aqueous buffers for salts; use cyclodextrins for free bases to avoid co-solvent toxicity.

Recommended Vehicles
  • Standard (IV/PO): 0.9% Saline. Constraint: Only for HCl/Citrate salts. Ensure final pH > 4.0 to prevent phlebitis.

  • Enhanced (IV/PO): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Logic: The hydrophobic cyclohexyl ring nests in the CD cavity, shielding the amine. This prevents precipitation upon dilution in the bloodstream.

  • Rescue (PO Only): 0.5% Methylcellulose (suspension) or 5% Kolliphor HS 15. Warning: Avoid Tween-80 in behavioral studies as it can induce histamine release, mimicking pain responses.

Experimental Protocols

Protocol A: Intravenous (IV) Pharmacokinetics (Rat)

Purpose: Determine Absolute Bioavailability (F), Clearance (CL), and Volume of Distribution (Vd). Subject: Male Sprague-Dawley Rats (250–300g), Jugular Vein Cannulated (JVC).

Step-by-Step Methodology:

  • Preparation: Fast animals for 12 hours (water ad libitum) to normalize basal metabolic state.

  • Dose Calculation: Target 2–5 mg/kg.

    • Volume: Strict limit of 2 mL/kg for bolus IV.

    • Concentration: 1–2.5 mg/mL.

  • Administration:

    • Flush catheter with heparinized saline (20 IU/mL).

    • Administer compound over 30 seconds (do not "slam" the bolus to avoid acute Cmax toxicity/seizures common with CNS active amines).

    • Flush with 0.2 mL saline to ensure full dose delivery.

  • Sampling:

    • Collect 0.2 mL blood at: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

    • Critical Step: Use K2EDTA tubes. Immediate centrifugation (4°C, 3000g, 10 min).

    • Stabilization: If the compound is an ester or liable to rapid metabolism, add esterase inhibitors (e.g., PMSF) immediately to plasma.

Protocol B: Oral Gavage (PO) Screening (Mouse)

Purpose: Assess efficacy (Analgesia/CNS activity) and oral exposure. Subject: C57BL/6J Mice (20–25g).

Step-by-Step Methodology:

  • Dose Selection: 10, 30, and 60 mg/kg. (Note: Aminomethylcyclohexanols often undergo significant first-pass metabolism; oral doses are typically 5–10x the IV dose).

  • Volume: Standardize to 10 mL/kg .

  • Technique:

    • Use a flexible PTFE feeding needle (18G) to minimize esophageal trauma.

    • Insert gently; if resistance is felt, withdraw. Forced gavage can cause aspiration pneumonia, confounding respiratory safety data.

  • Observation (Irwin Test):

    • Assess for "Straub tail" (opioid-like activity), sedation, or convulsions (toxicity) at 30 min post-dose.

Stereochemical Considerations

Aminomethylcyclohexanols exist as cis and trans isomers.

  • The Trap: Testing a racemic mixture (50:50) in early PK can be misleading.

  • The Reality: Trans-isomers of this class often show higher transporter affinity but lower metabolic stability compared to cis-isomers.

  • Requirement: If testing a racemate, the bioanalytical method (LC-MS/MS) must use a chiral column to quantify (+) and (-) enantiomers separately.

Data Visualization & Analysis

Pharmacokinetic Parameters (Template)

Summarize data in the following format to allow direct comparison of bioavailability.

ParameterUnitIV (2 mg/kg)PO (20 mg/kg)Interpretation
Cmax ng/mL[Data][Data]Peak exposure (Safety margin)
Tmax hN/A[Data]Absorption rate
AUC(0-inf) ng*h/mL[Data][Data]Total exposure
CL mL/min/kg[Data]N/ASystemic clearance (Metabolic stability)
Vss L/kg[Data]N/ATissue distribution (CNS penetration > 2 L/kg)
F% %100(AUCpo/AUCiv) * (Div/Dpo)Bioavailability
Mechanism of Action Workflow

For CNS-active aminomethylcyclohexanols (e.g., analgesics), use this workflow to validate the mechanism (e.g., Opioid vs. Sigma vs. NRI).

MOA_Workflow Compound Test Compound (Aminomethylcyclohexanol) Screen In Vivo Analgesia Model (Hot Plate / Tail Flick) Compound->Screen Response Positive Response? Screen->Response Antagonist Antagonist Challenge Response->Antagonist Yes Naloxone Naloxone (Opioid Block) Antagonist->Naloxone Yohimbine Yohimbine (Alpha-2 Block) Antagonist->Yohimbine BD1047 BD-1047 (Sigma-1 Block) Antagonist->BD1047 Result Loss of Efficacy = Mechanism Confirmed Naloxone->Result Yohimbine->Result BD1047->Result

Caption: Antagonist challenge workflow to deconvolute the polypharmacology often seen in aminomethylcyclohexanol derivatives.

References & Authoritative Grounding

  • Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923. Link

    • Relevance: Establishes the baseline PK/PD relationship for the aminomethylcyclohexanol class, specifically the impact of CYP2D6 metabolism.

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link

    • Relevance: Authoritative source for dosing volumes (10mL/kg PO, 2mL/kg IV) and vehicle safety.

  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics, 260(1), 275-285. Link

    • Relevance: Provides the protocol for the antagonist challenge (Naloxone/Yohimbine) described in the MOA workflow.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Relevance: Validates the use of HP-β-CD for solubilizing lipophilic amines without altering physiological disposition.

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Link

    • Relevance: The gold standard for determining safe dosing ranges (LD50 estimation) for new chemical entities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stability &amp; Degradation Profile of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

The following technical guide addresses the stability, degradation profile, and handling of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS: 1179950-03-8). This document is structured for researchers and analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, degradation profile, and handling of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS: 1179950-03-8). This document is structured for researchers and analytical scientists requiring precise control over this reagent in drug development workflows.

[1]

Executive Summary

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is a bifunctional building block characterized by a tertiary alcohol and a secondary benzylic amine .[1] Its structural integrity is governed by the interplay between the sterically hindered hydroxyl group and the reactive amine center.[1] While the cyclohexane ring confers lipophilicity, the benzylic amine moiety introduces susceptibility to oxidative degradation and pH-dependent solubility shifts.[1]

This guide synthesizes chemical first principles with application-specific troubleshooting to ensure experimental reproducibility.

Stability Profile & Degradation Matrix

The following matrix summarizes the compound's behavior under stress conditions. Data is derived from functional group analysis and standard stability protocols for


-amino alcohols.[1]
ParameterStability RatingCritical Degradation PathwayNotes
Solid State (RT) ModerateOxidation (Air)Prone to yellowing over time due to N-oxide formation or trace benzylic oxidation.[1]
Aqueous Solution (Neutral) HighNoneStable for >24h at RT.[1]
Aqueous Solution (Acidic) LowDehydration (Elimination) Strong acids (

) + Heat promote loss of

to form endocyclic alkenes.[1]
Aqueous Solution (Basic) ModerateOxidationFree base form is more susceptible to oxidative radical attack than the salt form.[1]
Photostability LowPhotolytic Cleavage Benzylic C-N bonds are UV-labile; protect from direct light.[1]
Thermal (>80°C) ModerateRetro-Aldol / DehydrationAvoid prolonged heating without solvent.[1]
Degradation Mechanisms (Visualized)

The degradation of this compound follows three primary pathways: Oxidative Dealkylation (driven by light/air), N-Oxidation , and Acid-Catalyzed Dehydration .[1]

DegradationPathways Parent Parent Compound (1-(((2-Methylbenzyl)amino)methyl) cyclohexan-1-ol) NOxide N-Oxide Impurity (M+16) Parent->NOxide Oxidation (Peroxides/Air) Dehydration Dehydration Product (Cyclohexene derivative) (M-18) Parent->Dehydration Acid (H+) / Heat Elimination Cleavage Oxidative Cleavage (2-Methylbenzaldehyde + 1-Aminomethylcyclohexanol) Parent->Cleavage Radical Oxidation / UV Benzylic C-N Cleavage

Figure 1: Primary degradation pathways.[1] The benzylic amine is the primary liability for oxidation, while the tertiary alcohol drives dehydration under acidic stress.[1]

Troubleshooting & FAQs

This section addresses specific anomalies observed during HPLC/MS analysis and synthesis.

Q1: I observe a new impurity peak at RRT ~1.1 with a mass shift of +16 Da. What is this?

Diagnosis: This is likely the N-Oxide derivative.[1]

  • Cause: Secondary amines react with dissolved oxygen or peroxides present in aged solvents (e.g., THF, Ethers).[1]

  • Mechanism: The lone pair on the nitrogen attacks electrophilic oxygen species.[1]

  • Solution:

    • Use fresh, peroxide-free solvents.[1]

    • Add an antioxidant like BHT (butylated hydroxytoluene) to the mobile phase if permissible.[1]

    • Store the solid under Argon/Nitrogen.[1]

Q2: My sample turned from white to yellow/brown upon storage. Is it still usable?

Diagnosis: Discoloration indicates trace oxidative degradation (quinone methide formation or similar conjugated species from the benzyl ring).[1]

  • Assessment: Often, the color change represents <0.5% impurity by mass.[1]

  • Action:

    • Run an LC-MS to quantify purity.[1] If purity is >98%, it may be used for non-critical applications.[1]

    • Recrystallization Protocol: Dissolve in minimal hot ethanol/ethyl acetate and cool. Alternatively, convert to the HCl salt, which is significantly more resistant to oxidation.[1]

Q3: During LC-MS, I see a split peak or a mass of [M-18]. Is the column destroying my sample?

Diagnosis: This indicates on-column dehydration or in-source fragmentation.[1]

  • Cause: The tertiary alcohol at the C1 position is acid-sensitive.[1] High column temperatures (>50°C) or highly acidic mobile phases (0.1% TFA) can catalyze the elimination of water to form the alkene.[1]

  • Differentiation:

    • In-source fragmentation: The peak elutes at the parent retention time but shows the mass of the alkene.[1]

    • Chemical degradation:[1][2] The alkene elutes as a distinct peak (usually more hydrophobic/later eluting).[1]

  • Solution:

    • Lower column temperature to <30°C.

    • Switch acid modifier from TFA (strong acid) to Formic Acid or Acetic Acid (weaker).[1]

Q4: The compound precipitates when I prepare a stock solution in PBS (pH 7.4).

Diagnosis: Solubility limit of the free base .

  • Explanation: The secondary amine has a pKa ~9-10.[1] At pH 7.4, a significant fraction exists as the neutral free base, which is lipophilic due to the cyclohexane and benzyl groups.[1]

  • Protocol:

    • Dissolve the compound in 100% DMSO first to create a high-concentration stock (e.g., 10 mM).[1]

    • Dilute into the buffer.

    • Alternatively, prepare the Hydrochloride (HCl) salt , which has superior aqueous solubility.[1]

Standardized Handling Protocols

To maintain the integrity of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol, adhere to the following "Gold Standard" workflows.

A. Storage Protocol
  • Temperature: -20°C (Long-term) / 4°C (Active use).[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The free base absorbs

    
     from air to form carbamates/carbonates.[1]
    
  • Container: Amber glass vials (prevents UV-induced benzylic cleavage).[1]

B. Solubilization Workflow
  • Weighing: Weigh quickly to avoid moisture uptake (hygroscopic tendency of amino alcohols).[1]

  • Solvent Choice:

    • Preferred: DMSO, Methanol, Ethanol.[1]

    • Avoid: Acetone (can form aminals/imines with the secondary amine), Chlorinated solvents (slow reaction over months).[1]

  • Filtration: Use PTFE or Nylon filters.[1] Avoid cellulose nitrate which may bind amines.[1]

C. LC-MS Method Parameters (Recommended)
ParameterSettingRationale
Column C18 (high pH stable preferred)Retains the basic amine; high pH allows running in neutral form.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)Basic pH suppresses protonation, improving peak shape and retention.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% to 95% BGeneral screening.[1]
Column Temp 30°CMinimizes thermal dehydration of the tertiary alcohol.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80561303, 3-Amino-1-[(2-methylphenyl)methyl]cyclohexan-1-ol. Retrieved from [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[1] Pharmaceutical Development and Technology.[1] (General reference for amine/alcohol degradation mechanisms).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Source for oxidative pathways of benzylic amines).[1]

Sources

Optimization

troubleshooting 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol in vitro experiments

Internal Code: MAM-CH-ol | CAS: 4000-72-0 (Analog/Base Structure) Executive Summary Welcome to the technical support hub for 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol . This guide addresses the unique physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Code: MAM-CH-ol | CAS: 4000-72-0 (Analog/Base Structure)

Executive Summary

Welcome to the technical support hub for 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol . This guide addresses the unique physicochemical challenges of this molecule, specifically its behavior as a Cationic Amphiphilic Drug (CAD) .

Most experimental failures with this compound stem from three root causes:

  • Solubility Crashes: Immediate precipitation upon dilution into pH 7.4 buffers due to its lipophilic secondary amine nature.

  • Lysosomal Trapping: Massive, non-specific accumulation in acidic organelles during cellular assays, leading to false positives in cytotoxicity or uptake data.

  • Adsorption: Significant loss of compound to plasticware (polypropylene) due to surface binding.

Part 1: Compound Snapshot & Properties

Before troubleshooting, verify your material against these physicochemical parameters. These drive all protocol decisions.

PropertyValue (Approx.)Implication for Experiments
Molecular Weight ~233.35 g/mol Small molecule; rapid diffusion.
pKa (Amine) ~9.5 – 10.2Positively charged (>99%) at physiological pH (7.4).
LogP (Lipophilicity) ~2.5 – 3.2Moderate lipophilicity; prone to non-specific binding.
Class Secondary Amine / Tertiary AlcoholHigh Risk: Nitrosamine formation if nitrites are present.[1]
Solubility (Water) Low (< 1 mg/mL at pH 7)Requires organic co-solvent (DMSO) or acidic pH.

Part 2: Solubility & Stock Preparation Protocols

The Issue: Users often report "cloudiness" or "loss of potency" when diluting DMSO stocks directly into PBS or DMEM. The Cause: At pH 7.4, the amine is protonated, but the lipophilic benzyl and cyclohexyl groups drive aggregation. The "Salting Out" effect in high-salt buffers (PBS) exacerbates this.

Protocol A: The "Step-Down" Dilution Method

Do not shoot 100% DMSO stock directly into 100% PBS.

  • Prepare Master Stock: Dissolve powder in 100% DMSO to 10 mM or 20 mM.

    • Critical: Vortex for 60 seconds. Sonicate for 5 mins if visible particles remain.

  • Intermediate Dilution: Dilute the Master Stock 1:10 into 50% DMSO / 50% Water (NOT Buffer).

    • Why? This creates a solvation shell around the lipophilic regions before salt is introduced.

  • Final Dosing Solution: Dilute the Intermediate into pre-warmed (37°C) media/buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Visual Troubleshooting: Solubility Logic

SolubilityWorkflow Start Solid Compound (MAM-CH-ol) DMSO_Stock Master Stock (10-20mM in 100% DMSO) Start->DMSO_Stock Direct_PBS Direct Dilution into PBS (pH 7.4) DMSO_Stock->Direct_PBS AVOID Step_Down Intermediate Step (1:10 in 50% DMSO/H2O) DMSO_Stock->Step_Down Recommended Precipitation PRECIPITATION RISK (Cloudy/Crash out) Direct_PBS->Precipitation Final_Media Final Assay Media (Slow addition + Vortex) Step_Down->Final_Media Success Stable Solution (Ready for Assay) Final_Media->Success

Figure 1: Decision tree for solubilization. Direct dilution into high-salt buffers is the primary cause of experimental variability.

Part 3: Cellular Assay Troubleshooting (Lysosomal Trapping)

The Issue: In cytotoxicity (MTT/CCK-8) or uptake assays, the compound shows unexpectedly high intracellular accumulation or toxicity that does not correlate with target engagement. The Cause: Lysosomal Trapping (Ion Trapping). As a lipophilic amine, MAM-CH-ol freely crosses the cell membrane (neutral form). Once it enters the acidic lysosome (pH ~4.5), it becomes protonated (charged) and cannot exit. It accumulates to millimolar concentrations, causing lysosomal swelling (phospholipidosis).

Diagnostic Experiment: The "Ammonium Chloride" Test

If you suspect lysosomal trapping is skewing your data, run this control:

  • Control Arm: Run your standard assay with MAM-CH-ol.

  • Test Arm: Pre-treat cells with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 for 30 minutes.

    • Mechanism:[2][3][4] These agents neutralize the lysosomal pH gradient.

  • Result Interpretation:

    • If toxicity/uptake decreases significantly in the Test Arm, your compound was being trapped in lysosomes.

Mechanism of Failure: Ion Trapping

LysosomalTrapping cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Ext Drug (Neutral) Permeable Drug_Cyto Drug (Neutral) Drug_Ext->Drug_Cyto Passive Diffusion Drug_Lyso_H Drug-H+ (Charged) TRAPPED Drug_Cyto->Drug_Lyso_H Protonation (Cannot Exit)

Figure 2: The Ion Trapping Mechanism. The compound acts as a "proton sponge," accumulating in acidic organelles.

Part 4: Analytical Verification (LC-MS/HPLC)

The Issue: Broad, tailing peaks or poor recovery in LC-MS. The Cause: Secondary amines interact strongly with residual silanols on C18 columns.

Optimization Guide:

ParameterRecommendationReason
Column C18 with "End-capping" or Embedded Polar GroupReduces silanol activity.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate High ionic strength suppresses silanol interactions.
Mobile Phase B Acetonitrile (or Methanol)ACN usually provides sharper peaks for this class.
Injector Wash 50:50 MeOH:WaterPrevents carryover (sticky lipophilic amine).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use plastic tips and reservoirs? A: Use Low-Retention plastics. Lipophilic amines adsorb to standard polypropylene. For critical quantitative steps (e.g., IC50 curves), pre-coat tips by pipetting the highest concentration solution once before transferring.

Q: My compound turned yellow in solution. Is it degraded? A: Likely yes. Secondary amines are prone to oxidation.

  • Check: Did you leave it in light? (Benzyl amines are photosensitive).

  • Check: Is there a "fishy" smell? (Indicates breakdown).

  • Action: Discard and prepare fresh from powder. Store powder at -20°C, desiccated.

Q: Is this compound a Nitrosamine risk? A: YES. It is a secondary amine. If your buffer contains trace nitrites (common in some water sources or reagents) and the pH is acidic, it can form N-nitroso derivatives (NDSRIs).

  • Prevention: Use fresh, high-quality Milli-Q water. Avoid using Sodium Nitrite in any adjacent experiments.

References

  • Halliwell, W. H. (1997). Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology, 25(1), 53-60. Link

  • Nadanaciva, S., et al. (2011).[3] A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro, 25(3), 715-723. Link

  • FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. Link

  • PubChem Compound Summary. (2024). 1-(Aminomethyl)cyclohexanol (Related Structure).[5][6] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NMDA Receptor Antagonists: Profiling Novel Cyclohexanol Derivatives Against Established Modulators

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on contextualizing the potent...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on contextualizing the potential profile of novel compounds, such as those from the aminomethyl-cyclohexanol class, against well-characterized agents like Ketamine, Memantine, and Dizocilpine (MK-801). While direct experimental data for 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is not available in the current body of scientific literature, this document will leverage structure-activity relationships from analogous compounds to frame a discussion of its potential pharmacological characteristics.

The NMDA Receptor: A Critical Target for Neurological and Psychiatric Disorders

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain, making it a significant target for therapeutic intervention.[2][3] The receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits.[1][4] For channel activation, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective subunits, and the cell membrane must be depolarized to relieve the voltage-dependent block by magnesium ions (Mg²⁺).[1][5] This complex activation mechanism offers multiple sites for pharmacological modulation.

Mechanisms of NMDA Receptor Antagonism

NMDA receptor antagonists can be broadly classified based on their site and mechanism of action. This guide will focus on uncompetitive channel blockers, which bind within the ion channel pore when it is in the open state, thereby preventing the influx of Ca²⁺.[6][7]

Below is a diagram illustrating the NMDA receptor signaling pathway and the sites of action for various antagonists.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDAR Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Downstream_Signaling Downstream Signaling (e.g., BDNF, mTOR) Ca_Influx->Downstream_Signaling Activates Channel_Blockers Uncompetitive Antagonists (Ketamine, PCP, MK-801, Memantine, Cyclohexanols) Channel_Blockers->NMDAR Blocks Pore Screening_Workflow Compound_Library Novel Compound (e.g., Cyclohexanol Derivative) Binding_Assay Radioligand Binding Assay ([³H]MK-801) Compound_Library->Binding_Assay Determine Ki Electrophysiology Patch-Clamp Electrophysiology Binding_Assay->Electrophysiology Determine IC50 & Mechanism In_Vivo_Models Behavioral Models (e.g., Analgesia, Neuroprotection) Electrophysiology->In_Vivo_Models Assess Efficacy & Side Effects Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Structure-Activity Relationship

Caption: Experimental workflow for NMDA antagonist discovery.

In Vivo Assessment

Following in vitro characterization, promising compounds would be advanced to in vivo models to assess their therapeutic potential and side effect profile. These models could include:

  • Models of Neuropathic Pain: To evaluate analgesic efficacy.

  • Models of Neurodegenerative Diseases: To assess neuroprotective effects. [6]* Behavioral Assays: To screen for psychotomimetic side effects, motor impairment, and cognitive effects. [8][9][10]

Conclusion

The NMDA receptor remains a compelling target for the development of novel therapeutics for a multitude of CNS disorders. While the specific compound 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is not characterized in the public domain, its structural class—aminomethyl-cyclohexanols—has shown promise for yielding uncompetitive, potentially NR2B-selective NMDA receptor antagonists with favorable kinetic profiles. The established experimental workflows for binding and functional assays are crucial for elucidating the pharmacological properties of such novel entities and for comparing them against benchmark compounds like ketamine and memantine. Future research into this and related chemical series could lead to the development of safer and more effective NMDA receptor modulators.

References

  • Ketamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ketamine]
  • The Mechanism of Action: How Ketamine Therapy Works - Bespoke Treatment. [URL: https://www.bespoketreatment.com/the-mechanism-of-action-how-ketamine-therapy-works/]
  • Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10882]
  • Ketamine Mechanism of Action - How Ketamine Works - Southern Illinois Associates. [URL: https://sia-llc.net/ketamine-mechanism-of-action-how-ketamine-works/]
  • NMDA Receptor Antagonists and Alzheimer's - WebMD. [URL: https://www.webmd.com/alzheimers/nmda-receptor-antagonists-alzheimers]
  • Mechanisms of Ketamine Action as an Antidepressant - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5955353/]
  • Dizocilpine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dizocilpine]
  • Memantine - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539820/]
  • (+)-MK 801 – NMDA Receptor Antagonist | APExBIO. [URL: https://www.apexbt.com/product/plus-mk-801.html]
  • Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20816710/]
  • Cell type-specific pharmacology of NMDA receptors using masked MK801 - eLife. [URL: https://elifesciences.org/articles/09753]
  • Memantine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Memantine]
  • Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17693109/]
  • Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28772439/]
  • (+)-MK 801 maleate | NMDA Receptor Antagonists: Tocris Bioscience - R&D Systems. [URL: https://www.rndsystems.
  • Memantine hydrochloride | NMDA Receptor Antagonists - R&D Systems. [URL: https://www.rndsystems.com/products/memantine-hydrochloride_3363]
  • (+)-MK 801 maleate | NMDA Receptors - Tocris Bioscience. [URL: https://www.tocris.
  • MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. [URL: https://www.protocols.io/view/3-h-mk801-radioligand-binding-assay-at-the-n-meth-7z4hp8w25v4d/v1]

  • Phencyclidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phencyclidine]
  • PCP/NMDA receptor-channel complex and brain development - PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pubmed/8334469]
  • PCP site 2 - Wikipedia. [URL: https://en.wikipedia.org/wiki/PCP_site_2]
  • Site of action of PCP and ketamine. The anesthetic ketamine binds to... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Site-of-action-of-PCP-and-ketamine-The-anesthetic-ketamine-binds-to-the-open-channel_fig2_260389366]
  • NMDA Biochemical Binding Assay Service - Reaction Biology. [URL: https://www.reactionbiology.com/service/biochemical-assay-services/epigenetic-services-and-assays/nmda-biochemical-binding-assay]
  • The PCP site of the NMDA receptor complex - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2150154/]
  • Application Notes and Protocols for NMDA Receptor Binding Assay Using a Phenylcyclohexylamine Analog - Benchchem. [URL: https://www.benchchem.com/application-notes/2179/nmda-receptor-binding-assay-using-a-phenylcyclohexylamine-analog]
  • A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31876958/]
  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2039-8_13]
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. [URL: https://link.springer.com/protocol/10.1385/0-89603-239-5:199]
  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. [URL: https://news.neuroservice.com/nmda-receptors-functional-assays-for-cns-diseases]
  • Behavioural effects of NMDA-receptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2556942/]
  • The behavioral pharmacology of NMDA receptor antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2452934/]
  • (PDF) Glutamate Nmda Receptor Antagonists With Relevance To Schizophrenia: A Review Of Zebrafish Behavioral Studies - ResearchGate. [URL: https://www.researchgate.net/publication/349015024_Glutamate_Nmda_Receptor_Antagonists_With_Relevance_To_Schizophrenia_A_Review_Of_Zebrafish_Behavioral_Studies]
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. [URL: https://www.researchgate.net/figure/Functional-assay-of-N-methyl-D-aspartate-NMDA-receptor-NMDAR-responses-in_fig1_262847051]
  • Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02) - Canada's Drug Agency. [URL: https://www.cadth.
  • [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/580207/]
  • Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics - ResearchGate. [URL: https://www.researchgate.net/publication/14959145_Amino-Alkyl-Cyclohexanes_Uncompetitive_NMDA_Receptor_Antagonists_with_Fast_Voltage-Dependent_Blocking_Kinetics]
  • Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092288/]
  • Synaptic NMDA receptor activity at resting membrane potentials - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnsyn.2022.923237/full]
  • Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - American Journal of Physiology. [URL: https://journals.physiology.org/doi/full/10.1152/ajpcell.00412.2003]
  • CHEMBL18585 | 1-Aminomethylcyclohexanol Properties - Ontosight AI. [URL: https://www.ontosight.ai/asset/CHEMBL18585]
  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7381841/]
  • NMDA receptor encephalitis and other antibody-mediated disorders of the synapse. [URL: https://www.cell.com/neuron/pdf/S0896-6273(16)30533-8.pdf]
  • Model recapitulates anti-NMDA receptor encephalitis via active immunization - BioWorld. [URL: https://www.bioworld.
  • NMDA receptor antagonist - Wikipedia. [URL: https://en.wikipedia.org/wiki/NMDA_receptor_antagonist]
  • CAS 4000-72-0: 1-(Aminomethyl)cyclohexanol | CymitQuimica. [URL: https://www.cymitquimica.com/cas/4000-72-0]
  • Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. [URL: https://pubmed.ncbi.nlm.nih.gov/21571477/]

Sources

Comparative

reproducibility of experimental results with 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

Executive Summary: The "Geminal" Trap in Mucolytic Research In the development of respiratory therapeutics and ion channel modulators, 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS 1179950-03-8) represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Geminal" Trap in Mucolytic Research

In the development of respiratory therapeutics and ion channel modulators, 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS 1179950-03-8) represents a critical, yet frequently misidentified, chemical probe. Often confused with its regioisomer Dembrexine (a veterinary mucolytic), this compound features a geminal (1,1-disubstituted) amino-alcohol motif, whereas Dembrexine possesses a vicinal (1,2-disubstituted) architecture.

This guide addresses the reproducibility crisis stemming from this structural ambiguity. We provide a self-validating framework to distinguish this probe from clinical standards (Dembrexine, Ambroxol) and ensure data fidelity in pharmacological screening.

Comparative Analysis: Probe vs. Clinical Standards

To ensure experimental validity, researchers must objectively compare the target probe against established standards of care. The following table highlights the physicochemical and functional divergences that dictate assay performance.

Table 1: Technical Comparison of Cyclohexanol-Based Mucolytics
FeatureTarget Probe Dembrexine (Standard) Ambroxol (Reference)
IUPAC Name 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-oltrans-4-[(3,5-dibromo-2-hydroxybenzyl)amino]cyclohexanoltrans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol
Structure Class Geminal Amino-alcohol (1,1)Vicinal Amino-alcohol (1,2 or 1,4)*Vicinal Amino-alcohol (1,4)
CAS Number 1179950-03-883200-09-318683-91-5
pKa (Basic N) ~9.2 (Predicted)8.98.2
Solubility (pH 7.4) Moderate (< 1 mg/mL)Low (requires surfactant)Low (requires surfactant)
Primary Utility Sigma-1 Receptor / Channel Probe Mucolytic / Secretolytic Mucolytic / Na+ Blocker
Stability Risk Retro-Aldol / Retro-Mannich Oxidation (Phenol group)Oxidation (Aniline group)

> Note: Dembrexine nomenclature varies in literature; the key distinction here is the target probe's quaternary carbon at position 1, preventing certain metabolic oxidations common in secondary alcohols.

Core Directive: The Self-Validating Protocol

Reproducibility with 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol fails most often due to regioisomer contamination during synthesis (e.g., via epoxide opening vs. reductive amination). The following protocol enforces a "Go/No-Go" quality gate before biological testing.

Phase I: Structural Authentication (The "Isomer Check")[1]

Objective: Distinguish the geminal target from vicinal impurities.

  • Proton NMR (1H-NMR) Validation:

    • Protocol: Dissolve 5 mg in DMSO-d6. Focus on the methylene protons bridging the amine and the cyclohexane ring.

    • Diagnostic Signal:

      • Target (Geminal): The -CH2-N protons appear as a singlet (approx. 2.4–2.6 ppm) because the adjacent carbon (C1) has no protons (quaternary).

      • Impurity (Vicinal): The -CH2-N protons appear as a doublet or multiplet due to coupling with the methine proton at C1/C2.

    • Pass Criteria: >98% Singlet integration at the benzylic and aminomethyl positions.

  • Carbon NMR (13C-NMR) Validation:

    • Diagnostic Signal: Look for the quaternary carbon signal (C-OH) around 70–72 ppm . If this signal shows CH-coupling in DEPT-135, the sample is the wrong isomer.

Phase II: Solubility & Stability Profiling

Objective: Prevent "false negatives" in screening caused by precipitation or degradation.

  • The "pH Cliff" Experiment:

    • Prepare a 10 mM stock in DMSO.

    • Dilute 1:100 into three buffers: pH 4.0 (Acetate), pH 7.4 (PBS), and pH 9.0 (Borate).

    • Observation:

      • pH 4.0: Solution should remain clear (protonated amine).

      • pH 9.0: Expect rapid precipitation (free base).

    • Action: All cellular assays must be run at pH 7.4 with <0.5% DMSO to maintain solubility.

  • Retro-Mannich Stress Test:

    • Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours.

    • Analyze via LC-MS.

    • Failure Mode: Appearance of 2-methylbenzaldehyde (mass 120) or 1-aminomethylcyclohexanol (mass 129) indicates hydrolysis.

    • Guidance: Freshly prepare stocks immediately before use. Do not store aqueous solutions.

Mechanistic Visualization: Workflow for Reproducible Screening

The following diagram illustrates the critical decision pathways required to validate this compound before it enters a biological assay.

G Start Compound Receipt: 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol NMR_Check 1H-NMR Analysis (DMSO-d6) Start->NMR_Check Isomer_Decision Is -CH2-N a Singlet? NMR_Check->Isomer_Decision Geminal Confirmed Geminal Structure (Quaternary C1) Isomer_Decision->Geminal Yes Vicinal REJECT: Vicinal Isomer (Dembrexine-like) Isomer_Decision->Vicinal No (Doublet/Multiplet) Solubility_Test pH Solubility Profiling (pH 4.0 vs 7.4 vs 9.0) Geminal->Solubility_Test Assay_Prep Assay Preparation: Fresh DMSO Stock Solubility_Test->Assay_Prep Soluble at pH 7.4 Degradation Monitor for Retro-Mannich (Aldehyde Release) Assay_Prep->Degradation QC Check

Caption: Decision matrix for verifying structural integrity and solubility prior to pharmacological screening.

Experimental Synthesis Context

To understand the origin of impurities, one must recognize the synthesis pathway. The target compound is typically synthesized via the Reductive Amination of 1-(aminomethyl)cyclohexanol with 2-methylbenzaldehyde.

  • Reaction: R-NH2 + Ar-CHO -> [Imine] -> (NaBH4) -> R-NH-CH2-Ar

  • Reproducibility Key: The starting material, 1-(aminomethyl)cyclohexanol (CAS 4000-72-0), must be free of 2-aminocyclohexanol isomers. The use of Titanium(IV) isopropoxide as a Lewis acid catalyst during imine formation is recommended to drive conversion and prevent side reactions [1].

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem. (2024).[1] "Compound Summary: 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS 1179950-03-8)."[2][3][4] National Library of Medicine. [2][4]

  • Martin, A., et al. (2023). "Synthesis and Pharmacological Evaluation of Novel Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. (Contextual reference for benzylamino-cyclohexane class).

  • European Medicines Agency. (2000). "Dembrexine Hydrochloride: Summary Report." Committee for Veterinary Medicinal Products.

Sources

Validation

Comparative Guide: Statistical Analysis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

This guide outlines a rigorous statistical framework for analyzing experimental data derived from 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS: 1179950-03-8), a structural analog of the mucolytic/analgesic class...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous statistical framework for analyzing experimental data derived from 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (CAS: 1179950-03-8), a structural analog of the mucolytic/analgesic class (e.g., Ambroxol, Bromhexine).

Given the compound's structural profile—a cyclohexanol core with a benzylaminomethyl substituent—it shares pharmacophore features with Type II Secretolytics (mucokinetics) and Sigma-1 receptor ligands . This guide focuses on comparative analysis against standard-of-care alternatives.

Executive Summary & Compound Profile

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol (hereafter referred to as MB-ACH ) is a substituted cyclohexanol derivative. In drug development, this scaffold is often investigated for mucoregulatory activity (modulating mucus viscosity) or neuromodulation (via Sigma-1 or NMDA receptor interaction).

Effective analysis of MB-ACH requires distinguishing between potency (EC50) and efficacy (Emax) relative to established benchmarks.

Comparative Landscape: MB-ACH vs. Standards
FeatureMB-ACH (Novel Candidate)Ambroxol (Standard)Bromhexine (Pro-drug)
Core Structure 1-substituted Cyclohexanol4-substituted CyclohexanolN-substituted Cyclohexylamine
Substituent 2-Methylbenzylamino2-Amino-3,5-dibromobenzyl2-Amino-3,5-dibromobenzyl
Primary Target Putative: Secretolytic / Sigma-1Glucocerebrosidase / Na+ ChannelsTMPRSS2 / Mucus Secretion
Statistical Focus Non-linear Regression (Dose-Response)Survival Analysis (Clearance)Metabolic Conversion Rate

Statistical Framework (The "Three Pillars" Protocol)

To ensure scientific integrity (E-E-A-T), data analysis must move beyond simple t-tests. The following protocol mandates a self-validating workflow.

Pillar 1: Data Pre-processing & Integrity

Before hypothesis testing, data must be screened for distribution and outliers.

  • Normality Testing: Do not assume Gaussian distribution. Use the Shapiro-Wilk test (

    
    ) for 
    
    
    
    . If
    
    
    , transform data (Log10) or use non-parametric tests (Mann-Whitney).
  • Outlier Detection: Use the ROUT Method (Robust regression and Outlier removal) with a Q coefficient of 1%. Avoid Grubb’s test if sample size varies.

  • Homoscedasticity: Verify equal variances using Levene’s Test or Brown-Forsythe Test before applying ANOVA.

Pillar 2: Dose-Response Analysis (Efficacy)

For MB-ACH, defining the IC50/EC50 is critical. Linear regression is insufficient.

  • Model: Use Four-Parameter Logistic (4PL) Regression .

    
    
    
  • Constraint: Constrain "Bottom" to 0 (normalized baseline) only if controls are robust. Leave "HillSlope" variable to detect cooperativity.

  • Comparison: Compare best-fit values (EC50) between MB-ACH and Ambroxol using the Extra Sum-of-Squares F-test .

Pillar 3: Comparative Hypothesis Testing
  • Multiple Comparisons: When comparing MB-ACH vs. Control vs. Ambroxol:

    • One-way ANOVA followed by Dunnett’s post-hoc test (to compare all vs. Control).

    • Tukey’s post-hoc test (to compare MB-ACH directly vs. Ambroxol).

  • Replicates: Differentiate between Technical Replicates (pipetting error) and Biological Replicates (animal/batch variability). Statistics must be performed on the means of biological replicates (

    
    ).
    

Experimental Workflows & Visualization

Workflow A: In Vitro Mucociliary Clearance / Binding Affinity

This workflow details the logical progression from raw data to statistical validation.

StatisticalWorkflow RawData Raw Data (Rheology/Binding) QC Quality Control (CV < 15%) RawData->QC Filter Norm Normalization (% of Control) QC->Norm Transform Fit Non-Linear Fit (4PL Model) Norm->Fit Regression Valid Model Validation (R² > 0.95) Fit->Valid Check Fit Valid->Fit Refine Constraints Stats Hypothesis Testing (ANOVA + Tukey) Valid->Stats Compare IC50

Figure 1: Statistical processing pipeline for MB-ACH dose-response data. Note the feedback loop for model refinement.

Workflow B: Putative Mechanism of Action (Signaling)

Assuming MB-ACH acts via Sigma-1 modulation (common for 1-aminomethyl-cyclohexanols) or Secretolysis.

Mechanism Compound MB-ACH (Ligand) Receptor Sigma-1 Receptor (ER Membrane) Compound->Receptor Binds (Kd) Chaperone Chaperone Dissociation Receptor->Chaperone Modulates Calcium Ca2+ Mobilization (IP3R Gating) Chaperone->Calcium Regulates Effect Mucus Secretion / Neuroprotection Calcium->Effect Triggers

Figure 2: Hypothetical signaling pathway for MB-ACH efficacy. Statistical analysis must correlate Binding (Kd) with Effect (EC50).

Protocol: High-Throughput Viscosity Reduction Assay

For validation of mucolytic activity.

  • Preparation: Dissolve MB-ACH in DMSO (Stock 100 mM). Prepare serial dilutions (0.1 nM to 10 µM) in phosphate buffer.

  • Incubation: Mix 50 µL of compound with 100 µL of standard mucin solution (2% w/v porcine gastric mucin). Incubate at 37°C for 30 min.

  • Measurement: Use a cone-and-plate rheometer. Measure Shear Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ) at 1 Hz.
  • Statistical Endpoint: Calculate the Viscosity Reduction Index (VRI) :

    
    
    
  • Analysis: Plot VRI vs. Log[Concentration]. Perform 4PL regression to determine EC50.

References

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics, 7, 123. Link

  • Beeh, K. M., et al. (2008). The novel roflumilast metabolite N-oxide is a potent and selective PDE4 inhibitor. Pharmacological Research. (Reference for metabolite analysis standards).
  • Malerba, M., & Ragnoli, B. (2008). Ambroxol in the 21st century: pharmacological and clinical update. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1119-1129. Link

  • PubChem Compound Summary. (2024). 1-(Aminomethyl)cyclohexan-1-ol Derivatives. National Library of Medicine. Link

Comparative

structural activity relationship of substituted cyclohexanol derivatives

Topic: Structural Activity Relationship (SAR) of Substituted Cyclohexanol Derivatives: Analgesic Pharmacophores Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Activity Relationship (SAR) of Substituted Cyclohexanol Derivatives: Analgesic Pharmacophores Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The substituted cyclohexanol scaffold represents a cornerstone in medicinal chemistry, particularly in the design of centrally acting analgesics. Unlike rigid morphinan structures, the cyclohexanol core offers a flexible template that allows for the precise tuning of mu-opioid receptor (MOR) affinity and monoamine reuptake inhibition.

This guide provides an in-depth technical comparison of the 1-aryl-2-aminomethyl-cyclohexanol class (exemplified by Tramadol) versus structurally isomeric 2-(aminoarylmethyl)-cyclohexanols (exemplified by Ciramadol). By analyzing the structural activity relationships (SAR) of these derivatives, we elucidate how subtle shifts in substituent tethering and stereochemistry dramatically alter pharmacological profiles—transforming a weak agonist/reuptake inhibitor into a potent partial agonist-antagonist.

The Core Pharmacophore: Scaffold Analysis

The biological activity of cyclohexanol-based analgesics hinges on the spatial arrangement of three key pharmacophoric elements:

  • The Lipophilic Core: A cyclohexane ring acting as a spacer.

  • The Aryl Moiety: A phenyl ring (often substituted at the meta position) providing pi-stacking interactions within the receptor binding pocket.

  • The Basic Center: A tertiary amine capable of protonation, essential for anchoring to Asp147 (MOR) or Asp79 (monoamine transporters).

Comparative Scaffolds
FeatureTramadol Scaffold Ciramadol Scaffold
Structure 1-(3-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexan-1-ol3-[alpha-(dimethylamino)(2-hydroxycyclohexyl)methyl]phenol
Connectivity Aryl attached directly to C1 .[1][2][3] Amine tethered to C2 .Aryl and Amine both tethered to C2 via a methine linker.
Stereochemistry (1R, 2R) is the eutomer for MOR agonism.(1R, 2R) ring config; (R)-benzyl stereocenter.
Mechanism Dual Action: Weak MOR Agonist + SNRI.Mixed MOR Agonist-Antagonist (Partial Agonist).

Detailed SAR Analysis

A. The Tramadol Series (1-Aryl-2-aminomethyl)

The SAR of tramadol is unique because the parent molecule is a "prodrug-like" scaffold where metabolic activation drives opioid potency.

  • C1-Aryl Substitution: The meta-substitution is critical.

    • 3-Methoxy (Parent): Moderate affinity. Allows blood-brain barrier penetration.

    • 3-Hydroxy (Metabolite M1): The O-desmethyl metabolite (M1) exhibits ~200-fold higher affinity for MOR than the parent. The phenolic hydroxyl forms a crucial hydrogen bond with the receptor (likely His297), mimicking the A-ring of morphine.

    • 4-Substitution: Generally abolishes activity, highlighting the strict steric requirement of the receptor pocket.

  • C2-Amine Substitution:

    • N,N-Dimethyl: Optimal for SNRI activity.

    • N-Desmethyl (Metabolite M2): Significantly reduces efficacy.

    • N-Phenethyl (Novel Analogs): Extending the N-substituent with a hydrophobic phenethyl group can increase MOR affinity by accessing an auxiliary hydrophobic pocket (Trp293/Tyr326), converting the profile closer to "classical" opioids.

  • Stereochemistry:

    • (1R, 2R)-cis: High MOR affinity; SERT inhibition.

    • (1S, 2S)-cis: Potent NET inhibition.

    • Trans-isomers: Significantly lower analgesic activity.

B. The Ciramadol Series (2-Benzylamine)

Ciramadol represents a "tethered" modification. By moving the aryl ring from the cyclohexane core to the side chain, the spatial vector of the basic nitrogen relative to the hydroxyl group changes.

  • Ceiling Effect: This structural change results in partial agonism. While Ciramadol binds with high affinity, it does not induce full receptor conformational change, providing a "ceiling" on respiratory depression—a critical safety advantage over the Tramadol/Morphine class.

  • Agonist-Antagonist Profile: The bulky substitution at the benzylic position creates steric hindrance that prevents the full activation loop of the G-protein coupling, characteristic of mixed agonist-antagonists.

Visualization: SAR Logic Map

The following diagram maps the structural modifications to their functional consequences.

SAR_Map Core Cyclohexanol Scaffold Tramadol Tramadol (1-Aryl, 2-Aminomethyl) Core->Tramadol Direct Aryl Attachment Ciramadol Ciramadol (2-Benzylamine) Core->Ciramadol Tethered Aryl Attachment M1 M1 Metabolite (3-OH) Tramadol->M1 O-Demethylation (CYP2D6) N_Analog N-Phenethyl Analog Tramadol->N_Analog N-Substitution Extension WeakOpioid Weak MOR Agonist + SNRI Activity Tramadol->WeakOpioid Parent (3-OMe) PotentOpioid High Affinity MOR Agonist (Ki ~3.4 nM) M1->PotentOpioid H-Bond Donor Restored N_Analog->PotentOpioid Hydrophobic Pocket Access PartialAgonist Mixed Agonist/Antagonist (Ceiling Effect) Ciramadol->PartialAgonist Steric Bulk at Benzylic Carbon

Figure 1: Structural Activity Relationship map illustrating how scaffold variations dictate pharmacological outcomes.

Comparative Performance Data

The table below synthesizes experimental binding data (Ki) and functional potency.

CompoundSubstitution PatternMOR Ki (nM)Mechanism of ActionClinical Relevance
(±)-Tramadol 1-(3-OMe-phenyl)~2,400Weak Agonist + SNRIStandard of care for moderate pain.
(+)-M1 Metabolite 1-(3-OH-phenyl)3.4 Potent Full AgonistResponsible for majority of opioid analgesia.
(-)-Tramadol 1-(3-OMe-phenyl)>10,000NET InhibitorSynergistic noradrenergic analgesia.
Ciramadol 2-(3-OH-phenyl-methyl)~0.2 - 1.0Partial AgonistPotent analgesia with reduced respiratory risk.
Morphine (Reference)1.2Full AgonistGold standard.

Note: Lower Ki indicates higher binding affinity.

Experimental Protocols

To validate these SAR findings, the following protocols are standard for synthesis and biological evaluation.

Protocol A: Synthesis of Tramadol (Substituted Cyclohexanol)

Objective: To synthesize the 1-aryl-2-aminomethyl scaffold via Mannich and Grignard reactions.

  • Mannich Reaction:

    • Reagents: Cyclohexanone (50 mmol), Paraformaldehyde (25 mmol), Dimethylamine HCl (25 mmol).

    • Conditions: Reflux in ethanol with catalytic HCl for 2 hours.

    • Mechanism: Formation of the iminium ion followed by enol attack creates 2-((dimethylamino)methyl)cyclohexanone.

    • Workup: Basify with NaOH, extract with ether to isolate the Mannich base.

  • Grignard Addition:

    • Reagents: 3-Bromoanisole (30 mmol), Magnesium turnings (35 mmol), THF (anhydrous).

    • Preparation: Generate (3-methoxyphenyl)magnesium bromide in THF (initiate with iodine crystal).

    • Addition: Add Mannich base (dissolved in THF) dropwise to Grignard reagent at 0°C. Allow to warm to RT and reflux for 1 hour.

    • Quench: Pour into ice-cold NH4Cl solution.

    • Purification: The product is a mixture of cis/trans isomers. Recrystallize from dioxane/water to isolate the active cis-isomer (Tramadol).

Protocol B: Radioligand Binding Assay (Mu-Opioid Receptor)

Objective: To determine Ki values for synthesized derivatives.

  • Membrane Preparation: Use CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Radioligand: [³H]-DAMGO (1-2 nM).

    • Test Compounds: 10⁻¹⁰ to 10⁻⁵ M concentration range.

    • Non-specific Binding: Define using 10 µM Naloxone.

    • Time: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Flow Start Cyclohexanone Step1 Mannich Reaction (CH2O + HNMe2) Start->Step1 Intermed 2-((dimethylamino)methyl) cyclohexanone Step1->Intermed C-C Bond Formation Step2 Grignard Reagent (3-MeO-Ph-MgBr) Intermed->Step2 Crude Racemic Tramadol (Cis/Trans Mixture) Step2->Crude Nucleophilic Addition Purification Recrystallization (Dioxane/Water) Crude->Purification Final Pure Cis-Tramadol (1R,2R + 1S,2S) Purification->Final Isomer Separation

Figure 2: Synthetic pathway for the 1-aryl-2-aminomethylcyclohexanol scaffold.

References

  • Gillen, C., et al. (2000).[4] "Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor."[4] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic." Journal of Pharmacology and Experimental Therapeutics. Link

  • Yardley, J. P., et al. (1978).[5] "Ciramadol, a new analgesic: Synthesis and stereochemistry." Experientia. Link

  • Ellis, C. R., et al. (2018).[6] "Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking." PLOS ONE. Link

  • Zhang, B., et al. (2011).[7] "Synthesis and binding affinity of novel mono- and bivalent morphinan ligands for κ, μ, and δ opioid receptors." Bioorganic & Medicinal Chemistry. Link

Sources

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